molecular formula C6H7Cl2N3O4S2 B1304001 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide CAS No. 5250-72-6

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Cat. No.: B1304001
CAS No.: 5250-72-6
M. Wt: 320.2 g/mol
InChI Key: DNBXGTICJYDFDT-UHFFFAOYSA-N
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Description

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a useful research compound. Its molecular formula is C6H7Cl2N3O4S2 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-5,6-dichlorobenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3O4S2/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8/h1H,9H2,(H2,10,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBXGTICJYDFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381819
Record name 4-amino-5,6-dichlorobenzene-1,3-disulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5250-72-6
Record name 4-amino-5,6-dichlorobenzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Molecular Structure of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a known impurity of the diuretic drug Hydrochlorothiazide. The document outlines the synthetic pathway for this compound and presents a framework for its characterization using modern spectroscopic techniques. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide utilizes representative data to illustrate the analytical workflow. Detailed experimental protocols for synthesis and spectroscopic analysis are provided to guide researchers in its identification and characterization.

Introduction

This compound (CAS 5250-72-6) is a sulfonated aromatic amine that has been identified as a process-related impurity in the manufacturing of Hydrochlorothiazide. The structural similarity to the active pharmaceutical ingredient necessitates its careful characterization to ensure the safety and efficacy of the final drug product. This guide details the key aspects of its structure confirmation, from synthesis to spectroscopic analysis.

Synthesis Pathway

The primary synthetic route to this compound involves the chlorination of its precursor, 4-Amino-6-chlorobenzene-1,3-disulfonamide.[1] The reaction, as described by Novello et al. in 1960, utilizes hydrogen peroxide and hydrochloric acid in an acetic acid medium.[1]

Synthesis_Pathway Precursor 4-Amino-6-chlorobenzene- 1,3-disulfonamide Reagents HCl, H₂O₂ Acetic Acid Precursor->Reagents Product 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide Reagents->Product

Caption: Synthesis of the target compound.

Structural Elucidation Workflow

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation synthesis Synthesis purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr Nuclear Magnetic Resonance (NMR) purification->nmr ms_data Molecular Weight Confirmation ms->ms_data ir_data Functional Group Identification ir->ir_data nmr_data Proton & Carbon Environment Mapping nmr->nmr_data structure Structure Confirmation ms_data->structure ir_data->structure nmr_data->structure

Caption: Workflow for structure elucidation.

Spectroscopic and Physical Data

The following tables summarize the expected and reported data for this compound. It is important to note that publicly available, detailed experimental spectra for this specific compound are scarce. The data presented here are based on theoretical values and information from commercial suppliers of reference standards.

Table 1: Physical and Molecular Properties

PropertyValue
CAS Number5250-72-6
Molecular FormulaC₆H₇Cl₂N₃O₄S₂
Molecular Weight320.17 g/mol
AppearanceWhite to off-white powder

Table 2: Expected ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.0Singlet1HAromatic CH
~ 7.5Broad Singlet4H-SO₂NH₂
~ 6.5Broad Singlet2H-NH₂

Table 3: Expected ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~ 150C-NH₂
~ 140C-SO₂NH₂
~ 135C-Cl
~ 125C-Cl
~ 120C-SO₂NH₂
~ 115CH

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H stretch (amine and sulfonamide)
1620 - 1580N-H bend (amine)
1350 - 1300S=O stretch (asymmetric)
1160 - 1120S=O stretch (symmetric)

Table 5: Mass Spectrometry Data

TechniqueExpected [M+H]⁺
Electrospray Ionization (ESI-MS)319.93

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is adapted from the reaction described by Novello et al. (1960).[1]

  • Dissolution: Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in glacial acetic acid.

  • Reaction: While stirring, add a solution of hydrogen peroxide followed by concentrated hydrochloric acid.

  • Heating: Heat the reaction mixture gently under reflux for a specified period.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, then in an ice bath to induce precipitation of the product.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove residual acid and other water-soluble impurities.

  • Drying: Dry the product under vacuum to yield this compound.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a sufficient number of scans.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the protonated molecular ion [M+H]⁺.

Conclusion

The structural elucidation of this compound is a critical step in ensuring the quality and safety of Hydrochlorothiazide. This guide provides a comprehensive framework for its synthesis and characterization. While a definitive public record of its spectroscopic data is lacking, the provided protocols and expected data serve as a valuable resource for researchers and drug development professionals involved in the analysis of this and related compounds. The combination of synthesis, purification, and multi-technique spectroscopic analysis allows for the unambiguous confirmation of its molecular structure.

References

An In-depth Technical Guide on the Chemical Properties of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a sulfonamide derivative of interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and biological activity, with a focus on its role as a carbonic anhydrase inhibitor.

Core Chemical Properties

This compound is a chlorinated aromatic sulfonamide. Its structure is characterized by a benzene ring substituted with an amino group, two chlorine atoms, and two sulfonamide groups.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-Amino-5,6-dichloro-1,3-benzenedisulfonamide[1]
CAS Number 5250-72-6[1]
Molecular Formula C₆H₇Cl₂N₃O₄S₂[1]
Molecular Weight 320.17 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of its precursor, 4-Amino-6-chlorobenzene-1,3-disulfonamide. The following protocol is based on the method described by Novello, F.C. et al. in the Journal of Organic Chemistry (1960).[1]

Materials:

  • 4-Amino-6-chlorobenzene-1,3-disulfonamide

  • Hydrogen chloride (HCl)

  • Dihydrogen peroxide (H₂O₂)

  • Acetic acid

Procedure:

  • Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in acetic acid.

  • Introduce hydrogen chloride gas into the solution.

  • Add dihydrogen peroxide to the reaction mixture.

  • The reaction proceeds to yield this compound.

  • Further purification steps, such as recrystallization, may be necessary to obtain a pure product.

Note: Detailed reaction conditions such as temperature, concentration, and reaction time were not available in the referenced summary. For precise experimental parameters, consulting the original publication is recommended.

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present, such as the N-H stretches of the amino and sulfonamide groups, S=O stretches of the sulfonamide groups, and C-Cl stretches.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Biological Activity and Mechanism of Action

This compound has been identified as a carbonic anhydrase II (CA II) inhibitor .[2] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

The general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) in the active site of the enzyme. This coordination displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle, thereby inhibiting the enzyme's activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized mechanism of carbonic anhydrase inhibition by sulfonamides and a typical experimental workflow for assessing inhibitory activity.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor cluster_2 Inhibited Enzyme Zn Zn²⁺ H2O H₂O Zn->H2O Inhibited_Zn Zn²⁺ H2O_out H₂O H2O->H2O_out Displacement His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Inhibitor R-SO₂NH₂ Inhibited_Inhibitor R-SO₂NH⁻ Inhibitor->Inhibited_Inhibitor Binding Inhibited_Zn->Inhibited_Inhibitor Inhibited_His1 His Inhibited_His1->Inhibited_Zn Inhibited_His2 His Inhibited_His2->Inhibited_Zn Inhibited_His3 His Inhibited_His3->Inhibited_Zn

Caption: Generalized mechanism of carbonic anhydrase inhibition by a sulfonamide.

G start Start enzyme_prep Prepare Carbonic Anhydrase Solution start->enzyme_prep inhibitor_prep Prepare Serial Dilutions of This compound start->inhibitor_prep incubation Incubate Enzyme with Inhibitor enzyme_prep->incubation inhibitor_prep->incubation reaction_init Initiate Reaction with Substrate (e.g., p-nitrophenyl acetate) incubation->reaction_init measurement Measure Product Formation (Spectrophotometry) reaction_init->measurement data_analysis Data Analysis (IC₅₀ determination) measurement->data_analysis end End data_analysis->end

References

Unraveling the Core Mechanism of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and its close analog, Dichlorphenamide. The primary pharmacological action of this class of sulfonamides is the potent inhibition of carbonic anhydrase (CA) isoenzymes. This document details the biochemical basis of this inhibition, the downstream physiological consequences in key therapeutic areas such as glaucoma and periodic paralysis, and presents relevant quantitative data on enzyme inhibition. Furthermore, it outlines the detailed experimental protocols for assessing carbonic anhydrase inhibition, providing a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound belongs to the benzenedisulfonamide class of compounds. While literature specifically on this molecule is sparse, extensive research on the closely related compound, Dichlorphenamide (4,5-dichloro-1,3-benzenedisulfonamide), provides a robust framework for understanding its mechanism of action. Dichlorphenamide is a well-established carbonic anhydrase inhibitor used in the treatment of glaucoma and primary periodic paralysis.[1][2][3][4] This guide will focus on the established mechanisms of Dichlorphenamide as a proxy for understanding the pharmacological properties of this compound.

Core Mechanism of Action: Carbonic Anhydrase Inhibition

The principal mechanism of action of Dichlorphenamide is the non-competitive, reversible inhibition of carbonic anhydrase (CA) enzymes.[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).[1]

Biochemical Interaction

The sulfonamide group (-SO₂NH₂) of Dichlorphenamide is crucial for its inhibitory activity. It coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding prevents the enzyme from carrying out its physiological function. Dichlorphenamide shows a degree of selectivity for different CA isoforms, with notable inhibition of CA II and CA IV.[1]

Physiological Consequences of Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase by Dichlorphenamide leads to a cascade of physiological effects in various tissues, which are harnessed for therapeutic benefit.

In the ciliary body of the eye, carbonic anhydrase plays a key role in the secretion of aqueous humor.[1][4] The formation of bicarbonate ions is a critical step in this process. By inhibiting carbonic anhydrase, Dichlorphenamide reduces the formation of bicarbonate, thereby decreasing the secretion of aqueous humor.[1][4] This leads to a reduction in intraocular pressure, which is the primary therapeutic goal in the management of glaucoma.[1]

The precise mechanism in periodic paralysis is not fully elucidated but is thought to involve multiple factors stemming from carbonic anhydrase inhibition.[5] By altering the acid-base balance and ion transport in muscle cells, Dichlorphenamide can help stabilize the muscle cell membrane potential and prevent the abnormal depolarization that leads to episodes of muscle weakness or paralysis.[1] An additional proposed mechanism is the activation of large-conductance calcium-activated potassium (BK) channels in skeletal muscle, which would also contribute to membrane repolarization and stabilization.

In the renal tubules, carbonic anhydrase is involved in the reabsorption of bicarbonate, sodium, and water.[1] Inhibition of this enzyme by Dichlorphenamide leads to increased excretion of bicarbonate, sodium, potassium, and water, resulting in a diuretic effect.[5] This action can also lead to metabolic acidosis, a known side effect of the drug.[1]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibition constants (Ki) of Dichlorphenamide against various human (h) carbonic anhydrase isoforms. Lower Ki values indicate stronger inhibition.

IsoformInhibition Constant (Kᵢ) (nM)
hCA I3500
hCA II38
hCA IV74
hCA VA410
hCA VB2.8
hCA VI35
hCA VII4.2
hCA IX28
hCA XII4.5
hCA XIII16
hCA XIV110

Data sourced from a study on dichlorphenamide inhibition of various human carbonic anhydrase isoforms.

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase Catalytic Cycle and Inhibition

Carbonic Anhydrase Catalytic Cycle and Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition E-Zn-OH E-Zn-OH⁻ E-Zn-H2O E-Zn-H₂O E-Zn-OH->E-Zn-H2O + H⁺ HCO3_prod HCO₃⁻ E-Zn-OH->HCO3_prod Nucleophilic Attack E-Zn-H2O->E-Zn-OH - H⁺ Inhibited_Complex E-Zn-Inhibitor E-Zn-H2O->Inhibited_Complex CO2_sub CO₂ CO2_sub->E-Zn-OH Substrate Binding HCO3_prod->E-Zn-H2O Product Release H_prod H⁺ Inhibitor Dichlorphenamide (-SO₂NH₂) Inhibitor->E-Zn-H2O Binding to Active Site Workflow for CA Inhibition Assay Start Start Prep_Reagents Prepare Reagents: - Carbonic Anhydrase Solution - Buffer Solution - CO₂ Saturated H₂O - Test Inhibitor (Dichlorphenamide) Start->Prep_Reagents Mix_1 Mix CA, Buffer, and Inhibitor in Syringe 1 of Stopped-Flow Apparatus Prep_Reagents->Mix_1 Mix_2 Load CO₂ Saturated H₂O in Syringe 2 Prep_Reagents->Mix_2 Rapid_Mixing Rapid Mixing of Syringes 1 and 2 Mix_1->Rapid_Mixing Mix_2->Rapid_Mixing Monitor_pH Monitor Change in pH over time (Spectrophotometrically with pH indicator) Rapid_Mixing->Monitor_pH Data_Analysis Data Analysis: - Calculate Initial Reaction Rates - Determine Ki or IC₅₀ values Monitor_pH->Data_Analysis End End Data_Analysis->End

References

Technical Guide: Carbonic Anhydrase Inhibition by 4-Amino-6-chloro-1,3-benzenedisulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the inhibition of carbonic anhydrase (CA) by the sulfonamide derivative 4-Amino-6-chloro-1,3-benzenedisulfonamide, also known as Chloraminophenamide. While the user's initial query specified 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a thorough literature search revealed a scarcity of inhibitory data for that specific compound. However, substantial information is available for the closely related and structurally similar compound, 4-Amino-6-chloro-1,3-benzenedisulfonamide (CAS 121-30-2), which is a well-documented carbonic anhydrase inhibitor. This guide will focus on the latter, providing quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] This reaction is fundamental to pH regulation, CO2 transport, and various metabolic pathways.[2][4] The overexpression of certain CA isoforms, such as CA IX and CA XII, is associated with various pathologies, including cancer, making them attractive therapeutic targets.[3][5] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and understanding their interaction with different CA isoforms is crucial for the development of novel and selective therapeutic agents.[6][7][8][9]

Quantitative Inhibition Data

The inhibitory potency of 4-Amino-6-chloro-1,3-benzenedisulfonamide (Chloraminophenamide) against various carbonic anhydrase isoforms has been quantified using inhibition constants (Ki). A lower Ki value indicates a more potent inhibitor. The available data is summarized in the table below for easy comparison.

Carbonic Anhydrase IsoformSource OrganismInhibition Constant (Ki) in nM
hCA IHuman8400[1][10]
hCA IIHuman75[1][10]
bCA IVBovine160[1][10]

hCA: human Carbonic Anhydrase, bCA: bovine Carbonic Anhydrase

Experimental Protocols

The determination of carbonic anhydrase inhibition is typically achieved through various biochemical assays. The following are detailed methodologies for key experiments.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors. The assay directly measures the enzyme-catalyzed hydration of CO2.

Principle: The hydration of CO2 produces protons, leading to a decrease in the pH of a buffered solution containing a pH indicator. The rate of this pH change is monitored spectrophotometrically.

Materials:

  • Purified recombinant carbonic anhydrase isoforms.

  • Inhibitor stock solutions (e.g., 4-Amino-6-chloro-1,3-benzenedisulfonamide) dissolved in a suitable solvent like DMSO.

  • Assay Buffer: Typically a buffer with a pKa around the desired experimental pH, such as HEPES or TAPS, containing an electrolyte like Na2SO4 to maintain ionic strength.

  • pH Indicator Solution: A solution of a pH-sensitive dye (e.g., phenol red, p-nitrophenol) in the assay buffer.

  • CO2-saturated water, prepared by bubbling CO2 gas through chilled, deionized water.

  • Stopped-flow spectrophotometer.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The carbonic anhydrase isoenzyme is pre-incubated with varying concentrations of the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time at a specific wavelength.

  • Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.

Colorimetric Esterase Assay

Carbonic anhydrases also exhibit esterase activity, which can be conveniently measured using a colorimetric assay.

Principle: The enzyme catalyzes the hydrolysis of an ester substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be quantified spectrophotometrically.

Materials:

  • Purified carbonic anhydrase isoforms.

  • Inhibitor stock solutions.

  • Assay Buffer (e.g., Tris-HCl, pH 7.6).

  • Substrate Solution: p-nitrophenyl acetate dissolved in a water-miscible organic solvent like acetonitrile.

  • Microplate reader.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, the assay buffer, enzyme solution, and varying concentrations of the inhibitor are added.

  • Pre-incubation: The plate is incubated for a short period to allow for inhibitor binding.

  • Reaction Initiation: The reaction is started by adding the substrate solution to each well.

  • Measurement: The absorbance at the wavelength corresponding to the product (e.g., 400 nm for p-nitrophenol) is measured kinetically over time.

  • Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway involving carbonic anhydrase and a typical workflow for screening potential inhibitors.

Carbonic Anhydrase IX in Hypoxia-Induced pH Regulation

Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. This leads to the upregulation of various genes, including carbonic anhydrase IX (CA IX). CA IX, a transmembrane protein, plays a crucial role in regulating intracellular and extracellular pH, contributing to tumor cell survival and proliferation.

CAIX_Hypoxia_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_ext CO2 CAIX CA IX (on membrane) CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX HCO3_ext HCO3- pH_in Intracellular pH (Maintained) HCO3_ext->pH_in Transported in H_ext H+ (Contributes to acidic microenvironment) Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene Activates CAIX_gene->CAIX Leads to CAIX->HCO3_ext Catalyzes CAIX->H_ext Catalyzes

Caption: Hypoxia-induced CA IX expression and its role in pH regulation in tumor cells.

Experimental Workflow for Carbonic Anhydrase Inhibitor Screening

The discovery of novel carbonic anhydrase inhibitors often follows a structured screening cascade, starting with a large compound library and progressively narrowing down to the most promising candidates.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Cascade A Compound Library B Primary Screening (e.g., Colorimetric Esterase Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Stopped-Flow CO2 Hydration Assay) C->D Active Compounds E Potency & Selectivity Determination (Ki values for multiple CA isoforms) D->E F Lead Optimization E->F

Caption: A typical experimental workflow for the screening and identification of carbonic anhydrase inhibitors.

Conclusion

4-Amino-6-chloro-1,3-benzenedisulfonamide is a potent inhibitor of several carbonic anhydrase isoforms, with notable activity against hCA II and bCA IV. This technical guide has provided the available quantitative data on its inhibitory activity, detailed experimental protocols for assessing carbonic anhydrase inhibition, and a visual representation of a relevant signaling pathway and a typical inhibitor screening workflow. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development targeting carbonic anhydrases. Further studies to elucidate the inhibitory profile of this compound against a broader range of CA isoforms would be beneficial for a more complete understanding of its therapeutic potential.

References

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, with a focus on its solubility in organic solvents, relevant experimental protocols, and its role as a carbonic anhydrase inhibitor.

Core Compound Information

Chemical Name: this compound CAS Number: 5250-72-6 Molecular Formula: C₆H₇Cl₂N₃O₄S₂ Molecular Weight: 320.17 g/mol

Solubility in Organic Solvents

Currently, there is a lack of specific quantitative data in publicly available literature regarding the solubility of this compound in various organic solvents. However, based on its chemical structure and information on related compounds, a qualitative assessment can be made.

The presence of two sulfonamide groups and an amino group suggests that the molecule has polar characteristics and is capable of hydrogen bonding. The dichlorinated benzene ring contributes to its lipophilicity. Therefore, its solubility will be dependent on the balance between these polar and non-polar features.

A known synthesis method for this compound involves the use of acetic acid, indicating that it is likely soluble in this solvent.[1] For a structurally related compound, 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride, slight solubility has been reported in acetone, acetonitrile, chloroform, and DMSO. This suggests that this compound may also exhibit some degree of solubility in these polar aprotic solvents.

Table 1: Postulated Qualitative Solubility of this compound in Selected Organic Solvents

Solvent ClassSolventPostulated SolubilityRationale
Polar Protic Acetic AcidSolubleUsed as a solvent in a known synthesis route.[1]
Polar Aprotic AcetoneLikely Slightly SolubleBased on the solubility of a structurally related compound.
AcetonitrileLikely Slightly SolubleBased on the solubility of a structurally related compound.
Dimethyl Sulfoxide (DMSO)Likely Slightly SolubleBased on the solubility of a structurally related compound.
Non-Polar ChloroformLikely Slightly SolubleBased on the solubility of a structurally related compound.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of reaching saturation and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Centrifuge

  • Volumetric flasks

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

    • Carefully transfer the vial to a centrifuge and spin at a high speed to pellet the remaining solid.

  • Quantification of Dissolved Solute:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette.

    • Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation A Add excess solute to solvent B Equilibrate at constant temperature A->B Agitate C Centrifuge to pellet solid B->C D Withdraw supernatant C->D E Dilute aliquot D->E F Analyze by HPLC/UV-Vis E->F G Calculate solubility F->G

Caption: Experimental workflow for determining solubility.

Synthesis of this compound

A known synthetic route to this compound starts from 4-Amino-6-chlorobenzene-1,3-disulfonamide. The reaction involves chlorination of the benzene ring.[1]

G A 4-Amino-6-chlorobenzene-1,3-disulfonamide C This compound A->C Chlorination B Reagents: Hydrogen Chloride Dihydrogen Peroxide Acetic Acid B->C

Caption: Synthesis of the target compound.

Mechanism of Action: Carbonic Anhydrase Inhibition

Sulfonamides, including this compound, are known inhibitors of carbonic anhydrases (CAs). These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate. The inhibitory action of sulfonamides is primarily due to the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme.[2][3][4][5][6] This binding event blocks the access of the substrate (CO₂) to the active site, thereby inhibiting the enzyme's catalytic activity.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_result Result Zn(II) Zn(II) H2O H2O Zn(II)->H2O His His Zn(II)->His His2 His Zn(II)->His2 His3 His Zn(II)->His3 Inhibition Enzyme Inhibition Zn(II)->Inhibition R-SO2NH2 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide R-SO2NH2->Zn(II) Binding

Caption: Mechanism of carbonic anhydrase inhibition.

References

The Pivotal Role of Chlorinated Aminobenzenedisulfonamides as Diuretic Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of chlorinated aminobenzenedisulfonamide derivatives, which are crucial intermediates in the development of diuretic drugs. With a primary focus on 4-Amino-6-chloro-1,3-benzenedisulfonamide and Dichlorphenamide (4,5-dichloro-1,3-benzenedisulfonamide) , this document details their synthesis, mechanism of action as carbonic anhydrase inhibitors, and their significance in the landscape of diuretic pharmaceuticals. This guide consolidates experimental protocols, quantitative data, and visual representations of relevant pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction

The discovery of sulfonamide-based diuretics revolutionized the management of fluid retention and hypertension. Central to this class of drugs are chlorinated aminobenzenedisulfonamide intermediates. These compounds not only serve as foundational scaffolds for the synthesis of more complex diuretics, such as the thiazide class, but also exhibit intrinsic diuretic properties. Their mechanism of action primarily involves the inhibition of carbonic anhydrase, an enzyme pivotal to acid-base balance and fluid secretion in various tissues. This guide will focus on two key intermediates: 4-Amino-6-chloro-1,3-benzenedisulfonamide, a direct precursor to hydrochlorothiazide, and Dichlorphenamide, a potent carbonic anhydrase inhibitor in its own right.

4-Amino-6-chloro-1,3-benzenedisulfonamide: A Key Precursor to Thiazide Diuretics

4-Amino-6-chloro-1,3-benzenedisulfonamide (CAS 121-30-2) is a vital intermediate in the synthesis of hydrochlorothiazide, a widely prescribed thiazide diuretic.[1][2] Beyond its role as a synthetic precursor, this compound is also recognized as a carbonic anhydrase inhibitor with inherent diuretic activity.[1][3] It is also a known degradation product of hydrochlorothiazide.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-6-chloro-1,3-benzenedisulfonamide is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₈ClN₃O₄S₂[4]
Molecular Weight 285.73 g/mol [4]
CAS Number 121-30-2[4]
Melting Point 257-261 °C[5]
Appearance White to off-white powder[6]
Synonyms Chloraminophenamide, 3-Chloroaniline-4,6-disulfonamide[3]
Synthesis

The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide typically starts from 3-chloroaniline.[7] The process involves two main steps: chlorosulfonation followed by ammonification.

Experimental Protocol: Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide

Materials:

  • 3-Chloroaniline

  • Chlorosulfonic acid

  • Ammonia solution

  • Appropriate solvents (e.g., an inert solvent for the reaction)

Procedure:

  • Chlorosulfonation: 3-Chloroaniline is reacted with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces two sulfonyl chloride groups onto the benzene ring, ortho and para to the amino group, yielding 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride. The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.

  • Ammonification: The resulting disulfonyl dichloride is then treated with aqueous ammonia. The ammonia molecules displace the chloride atoms on the sulfonyl groups, forming the disulfonamide.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure 4-Amino-6-chloro-1,3-benzenedisulfonamide.

Role as a Diuretic Intermediate

The primary application of 4-Amino-6-chloro-1,3-benzenedisulfonamide is as a key intermediate in the synthesis of hydrochlorothiazide.[8] This is achieved through a condensation reaction with formaldehyde.[8]

G cluster_synthesis Synthesis of Hydrochlorothiazide 4-Amino-6-chloro-1,3-benzenedisulfonamide 4-Amino-6-chloro-1,3-benzenedisulfonamide Hydrochlorothiazide Hydrochlorothiazide 4-Amino-6-chloro-1,3-benzenedisulfonamide->Hydrochlorothiazide Condensation Formaldehyde Formaldehyde Formaldehyde->Hydrochlorothiazide

Synthesis of Hydrochlorothiazide from its intermediate.

Dichlorphenamide: A Potent Diuretic and Carbonic Anhydrase Inhibitor

Dichlorphenamide (or Diclofenamide) (CAS 120-97-8) is a sulfonamide that belongs to the meta-disulfamoylbenzene class of carbonic anhydrase inhibitors.[9][10] It is used clinically for the treatment of glaucoma and certain forms of periodic paralysis.[10] Its diuretic effect stems from its potent inhibition of carbonic anhydrase in the renal tubules.[11][12]

Physicochemical Properties

The key physicochemical properties of Dichlorphenamide are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₆Cl₂N₂O₄S₂[13]
Molecular Weight 305.2 g/mol [13]
CAS Number 120-97-8[13]
Melting Point 228.5 °C[10]
Appearance White crystalline powder
Synonyms Diclofenamide, Daranide[14]
Synthesis

The synthesis of Dichlorphenamide typically begins with 2-chlorophenol.[9][15] The process involves chlorosulfonation, conversion of the hydroxyl group to a chloro group, and subsequent ammonification.

Experimental Protocol: Synthesis of Dichlorphenamide

Materials:

  • 2-Chlorophenol

  • Chlorosulfonic acid

  • Phosphorus pentachloride (PCl₅) or similar chlorinating agent

  • Aqueous ammonia

  • Appropriate solvents

Procedure:

  • Chlorosulfonation: 2-Chlorophenol is reacted with chlorosulfonic acid to yield 5-chloro-4-hydroxybenzene-1,3-disulfonyl dichloride.[9][15]

  • Chlorination: The resulting intermediate is treated with a chlorinating agent like phosphorus pentachloride (PCl₅) to convert the hydroxyl group into a second chlorine atom, yielding 4,5-dichlorobenzene-1,3-disulfonyl dichloride.[15]

  • Ammonification: The 4,5-dichlorobenzene-1,3-disulfonyl dichloride is then reacted with aqueous ammonia to form Dichlorphenamide.[15]

  • Purification: The crude Dichlorphenamide is purified by recrystallization.[15]

G cluster_synthesis Synthesis of Dichlorphenamide 2-Chlorophenol 2-Chlorophenol Intermediate_1 5-chloro-4-hydroxybenzene- 1,3-disulfonyl dichloride 2-Chlorophenol->Intermediate_1 Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Intermediate_1 Intermediate_2 4,5-dichlorobenzene- 1,3-disulfonyl dichloride Intermediate_1->Intermediate_2 Chlorination PCl5 PCl5 PCl5->Intermediate_2 Dichlorphenamide Dichlorphenamide Intermediate_2->Dichlorphenamide Ammonification Ammonia Ammonia Ammonia->Dichlorphenamide

Synthetic pathway for Dichlorphenamide.
Mechanism of Action and Diuretic Effect

Dichlorphenamide exerts its diuretic effect by inhibiting carbonic anhydrase in the renal tubules.[11] This inhibition reduces the reabsorption of bicarbonate, sodium, and water, leading to diuresis.[11][12]

G cluster_moa Mechanism of Action of Dichlorphenamide Dichlorphenamide Dichlorphenamide Carbonic_Anhydrase Carbonic Anhydrase (in renal tubules) Dichlorphenamide->Carbonic_Anhydrase Inhibits Bicarbonate_Reabsorption Decreased Bicarbonate Reabsorption Carbonic_Anhydrase->Bicarbonate_Reabsorption Leads to Na_H2O_Excretion Increased Na+ and H₂O Excretion Bicarbonate_Reabsorption->Na_H2O_Excretion Diuresis Diuresis Na_H2O_Excretion->Diuresis

Signaling pathway of Dichlorphenamide's diuretic action.

Quantitative Data

The following tables summarize the available quantitative data for the carbonic anhydrase inhibitory activity of Dichlorphenamide.

Table 1: Carbonic Anhydrase Inhibition Constants (Ki) for Dichlorphenamide [13]

Carbonic Anhydrase IsoformKi (nM)
CA I1.20
CA II38
CA IX50
CA XII50

Conclusion

Chlorinated aminobenzenedisulfonamides, particularly 4-Amino-6-chloro-1,3-benzenedisulfonamide and Dichlorphenamide, represent a cornerstone in the development of diuretic therapies. Their roles as both critical synthetic intermediates and potent carbonic anhydrase inhibitors underscore their importance in medicinal chemistry. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and key quantitative data to aid researchers and professionals in the ongoing development of novel diuretic agents. The detailed experimental protocols and visual representations of pathways offer a practical resource for laboratory application and further investigation into this significant class of compounds.

References

Spectroscopic Characterization of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS No: 5250-72-6; Molecular Formula: C₆H₇Cl₂N₃O₄S₂). While publicly accessible experimental spectra for this specific compound are limited, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Overview

This compound is an aromatic sulfonamide containing two chlorine atoms, an amino group, and two sulfonamide functional groups attached to a benzene ring. These features will dictate its characteristic spectroscopic signatures.

Molecular Structure:

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These are predicted values based on the analysis of its functional groups and comparison with similar molecules.

Table 1: Predicted ¹H and ¹³C NMR Data
¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic-H7.5 - 8.0Singlet1HCH
Amino-H4.0 - 5.0Broad Singlet2HNH₂
Sulfonamide-H7.0 - 7.5Broad Singlet4HSO₂NH₂
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Aromatic C-S140 - 150C-SO₂NH₂
Aromatic C-N145 - 155C-NH₂
Aromatic C-Cl125 - 135C-Cl
Aromatic C-H115 - 125C-H
Table 2: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400 - 3200Medium-StrongN-HAsymmetric & Symmetric Stretch
1620 - 1580MediumN-HBending (Scissoring)
1500 - 1400MediumC=CAromatic Ring Stretch
1350 - 1300StrongS=OAsymmetric Stretch
1180 - 1140StrongS=OSymmetric Stretch
850 - 750StrongC-ClStretch
900 - 690StrongC-HAromatic Out-of-plane Bend
Table 3: Predicted Mass Spectrometry (MS) Data
m/z ValuePredicted IdentityNotes
~320[M]⁺Molecular ion peak. Will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4).
~304[M-NH₂]⁺Loss of the amino group.
~241[M-SO₂NH₂]⁺Loss of a sulfonamide group.
~162[M-2(SO₂NH₂)]⁺Loss of both sulfonamide groups.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other solvents). The use of an internal standard like tetramethylsilane (TMS) is recommended.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

    • Phase and baseline correct the spectrum and integrate the signals.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Procedure:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet):

    • Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system, with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure:

  • Sample Introduction:

    • For GC-MS, dissolve the sample in a volatile organic solvent and inject it into the GC, which separates the compound before it enters the mass spectrometer.

    • For LC-MS, dissolve the sample in a suitable mobile phase and inject it into the LC system.

    • Direct infusion into an ESI source is also possible.

  • Ionization:

    • Utilize an appropriate ionization technique. EI is a common hard ionization technique that provides detailed fragmentation patterns. ESI is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The detector records the abundance of each ion, generating a mass spectrum. The spectrum should be analyzed for the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Synthesis of 4-Amino-5,6- dichlorobenzene-1,3-disulfonamide purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry (e.g., GC-MS, LC-MS) purification->ms process_nmr Process NMR Data (FT, Phasing, Integration) nmr->process_nmr process_ir Process IR Data (Baseline Correction) ir->process_ir process_ms Process MS Data (Peak Identification) ms->process_ms interpretation Structural Elucidation process_nmr->interpretation process_ir->interpretation process_ms->interpretation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In Vitro Efficacy of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigation and Analog Substitution: An exhaustive search for in vitro studies on 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide yielded limited specific data. To provide a comprehensive technical guide, this document focuses on the closely related and well-studied analog, 4-Amino-6-chloro-1,3-benzenedisulfonamide . This compound shares the core benzenedisulfonamide structure and is a known inhibitor of carbonic anhydrases, offering valuable insights into the potential biological activity of its dichlorinated counterpart.

Quantitative Data Presentation

The primary in vitro activity of 4-Amino-6-chloro-1,3-benzenedisulfonamide is the inhibition of various carbonic anhydrase (CA) isoforms. The following table summarizes the inhibition constants (Ki) of this compound against several human (h) CA isoforms.

Carbonic Anhydrase IsoformInhibition Constant (Kᵢ) (nM)
hCA I250
hCA II30
hCA IV100
hCA IX25
hCA XII45

Data sourced from Nishimori et al., 2006, Bioorganic & Medicinal Chemistry Letters.

Experimental Protocols

The determination of carbonic anhydrase inhibition is typically performed using a stopped-flow CO₂ hydration assay. This method measures the enzyme's ability to catalyze the hydration of carbon dioxide.

Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

1. Reagents and Buffers:

  • Buffer Solution: 20 mM HEPES or TRIS buffer, pH 7.5, containing 150 mM NaCl.

  • Enzyme Solution: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII) are diluted in the buffer solution to a final concentration of 1-2 µM.

  • Inhibitor Stock Solution: 4-Amino-6-chloro-1,3-benzenedisulfonamide is dissolved in DMSO to create a 10 mM stock solution. Serial dilutions are then made in the buffer solution to achieve a range of desired concentrations.

  • CO₂ Substrate Solution: A saturated solution of CO₂ is prepared by bubbling CO₂ gas through distilled water on ice for at least 30 minutes.

  • pH Indicator: A pH-sensitive indicator, such as phenol red (at a concentration of 0.2 mM), is added to the buffer solution.

2. Instrumentation:

  • A stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over time is required. The instrument should be equipped with a CO₂-compatible mixing system.

3. Assay Procedure:

  • The enzyme solution and the inhibitor solution (or buffer for control) are pre-incubated for 15 minutes at room temperature to allow for inhibitor binding.

  • The stopped-flow instrument syringes are loaded with the CO₂ substrate solution and the enzyme-inhibitor mixture (containing the pH indicator).

  • The two solutions are rapidly mixed in the stopped-flow chamber, initiating the CO₂ hydration reaction.

  • The change in absorbance of the pH indicator is monitored over time (typically for 10-20 seconds) at its maximum wavelength (e.g., 557 nm for phenol red). The decrease in pH due to the formation of carbonic acid is reflected in the change in the indicator's absorbance.

  • The initial rates of the reaction are calculated from the linear portion of the absorbance versus time curve.

4. Data Analysis:

  • The initial rates of the uncatalyzed reaction (in the absence of enzyme) are subtracted from the rates of the enzyme-catalyzed reactions.

  • The inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, plotting the reaction velocity against the substrate concentration at different inhibitor concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving carbonic anhydrases and the experimental workflow for assessing their inhibition.

G cluster_0 Cellular Environment cluster_1 Intracellular Space CO2_ext Extracellular CO2 CA_mem Membrane-Bound CA (e.g., CA IX, CA XII) CO2_ext->CA_mem H2O_ext H2O H2O_ext->CA_mem H_ext H+ CA_mem->H_ext HCO3_ext HCO3- CA_mem->HCO3_ext ion_trans Ion Transporters (e.g., NHE, NBC) H_ext->ion_trans CO2_int Intracellular CO2 (from metabolism) CA_cyto Cytosolic CA (e.g., CA I, CA II) CO2_int->CA_cyto H2O_int H2O H2O_int->CA_cyto H_int H+ CA_cyto->H_int HCO3_int HCO3- CA_cyto->HCO3_int pH_reg Intracellular pH Regulation H_int->pH_reg HCO3_int->ion_trans inhibitor 4-Amino-6-chloro-1,3- benzenedisulfonamide inhibitor->CA_mem inhibitor->CA_cyto

Caption: Carbonic Anhydrase-Mediated pH Regulation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution incubate Pre-incubate Enzyme and Inhibitor prep_enzyme->incubate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->incubate prep_co2 Prepare Saturated CO2 Solution mix Rapid Mixing in Stopped-Flow Instrument prep_co2->mix incubate->mix measure Monitor Absorbance Change (pH indicator) mix->measure calc_rates Calculate Initial Reaction Rates measure->calc_rates fit_model Fit Data to Inhibition Model calc_rates->fit_model det_ki Determine Ki Value fit_model->det_ki

Caption: Stopped-Flow CO2 Hydration Assay Workflow.

Methodological & Application

Application Notes and Protocols for the Use of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds, particularly a class of diuretics known as benzothiadiazines (thiazides). Its dichlorinated benzene ring and two sulfonamide groups make it a versatile precursor for creating molecules with significant biological activity. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate and its subsequent use in the preparation of diuretic agents.

Applications in Drug Synthesis

The primary application of this compound is in the synthesis of potent diuretic and antihypertensive agents. The two sulfonamide groups are crucial for their mechanism of action, which involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. Furthermore, derivatives of this compound are investigated for their activity as carbonic anhydrase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the chlorination of the analogous mono-chloro compound, 4-Amino-6-chlorobenzene-1,3-disulfonamide.

Materials:

  • 4-Amino-6-chlorobenzene-1,3-disulfonamide

  • Hydrogen Chloride (HCl)

  • Dihydrogen Peroxide (H₂O₂)

  • Acetic Acid

Procedure:

  • Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in acetic acid.

  • Add a solution of hydrogen chloride and dihydrogen peroxide to the mixture.

  • Stir the reaction mixture at room temperature for the specified duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, precipitate the product by adding the reaction mixture to ice water.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data:

ParameterValueReference
Starting Material4-Amino-6-chlorobenzene-1,3-disulfonamideNovello, F.C. et al. (1960)
ReagentsHCl, H₂O₂, Acetic AcidNovello, F.C. et al. (1960)
Expected YieldNot specified in abstractNovello, F.C. et al. (1960)
Purity>98% (typical for recrystallized product)General lab practice
Protocol 2: Synthesis of a Dichlorinated Thiazide Diuretic (Analogous to Hydrochlorothiazide)

This protocol describes the cyclocondensation of this compound with an aldehyde (e.g., formaldehyde) to form a benzothiadiazine derivative. This procedure is analogous to the synthesis of hydrochlorothiazide from 4-Amino-6-chlorobenzene-1,3-benzenedisulfonamide.[1]

Materials:

  • This compound

  • Paraformaldehyde

  • Ethanolic Hydrochloric Acid

Procedure:

  • Suspend this compound (0.07 mol) and paraformaldehyde (0.052 mol) in ethanolic hydrochloric acid (28.8 ml).[1]

  • Heat the suspension to reflux.[1]

  • After one hour of reflux, add an additional portion of paraformaldehyde (0.015 mol).[1]

  • Continue refluxing for another hour and add a final portion of paraformaldehyde (0.009 mol).[1]

  • Reflux the combined mixture for a total of six hours.[1]

  • Cool the reaction mixture to 20-30 °C.[1]

  • Filter the resulting solid and wash it twice with water.[1]

  • Dry the product to obtain the pure dichlorinated thiazide diuretic.[1]

Quantitative Data (based on Hydrochlorothiazide Synthesis):

ParameterValueReference
Starting Material20 g (0.07 mol) of 4-Amino-6-chloro-1,3-benzenedisulfonamideWO2007026376A2
ReagentsParaformaldehyde (total 2.29 g, 0.076 mol), Ethanolic HClWO2007026376A2
Reaction Time6 hoursWO2007026376A2
Overall Yield86%WO2007026376A2
Purity (HPLC)>99.9%WO2007026376A2

Visualizations

Signaling Pathway of Thiazide Diuretics

Thiazide diuretics, synthesized from precursors like this compound, exert their effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This leads to a cascade of events resulting in reduced blood pressure.

Thiazide_Signaling_Pathway cluster_cell Renal Tubule Thiazide Thiazide Diuretic NCC Na+/Cl- Cotransporter (NCC) Thiazide->NCC Inhibits Na_Cl_Reabsorption Decreased Na+ and Cl- Reabsorption Lumen Tubular Lumen DCT_Cell Distal Convoluted Tubule Cell Blood Bloodstream Blood_Pressure Decreased Blood Pressure Diuresis Increased Diuresis (Water Excretion) Na_Cl_Reabsorption->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Volume->Blood_Pressure

Caption: Mechanism of action of thiazide diuretics.

Experimental Workflow for Thiazide Synthesis

The following diagram outlines the key steps in the synthesis of a thiazide diuretic from this compound.

Synthesis_Workflow Start 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide Reagents Add Paraformaldehyde and Ethanolic HCl Start->Reagents Reflux Heat to Reflux (6 hours) Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Solid Product Cool->Filter Wash Wash with Water Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Dichlorinated Thiazide Diuretic Dry->End

Caption: Workflow for the synthesis of a dichlorinated thiazide diuretic.

References

Application Notes and Protocols for the Analytical Detection of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a known impurity in certain pharmaceutical products. The methods described herein are essential for quality control, stability studies, and regulatory compliance in the pharmaceutical industry.

Introduction

This compound is a process-related impurity and potential degradant of active pharmaceutical ingredients (APIs) such as Hydrochlorothiazide. Its monitoring and control are crucial to ensure the safety and efficacy of the final drug product. This document outlines two primary analytical techniques for its detection and quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).

Section 1: Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This section details a stability-indicating Reversed-Phase HPLC (RP-HPLC) method suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations.

Logical Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis A Define Analytical Target Profile B Select Chromatographic Mode (RP-HPLC) A->B C Screen Columns and Mobile Phases B->C D Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) C->D E Develop Detection Method (UV Wavelength Selection) D->E F Specificity / Selectivity E->F Proceed to Validation G Linearity and Range F->G H Accuracy (Recovery) G->H I Precision (Repeatability & Intermediate) H->I J Limit of Detection (LOD) I->J K Limit of Quantitation (LOQ) J->K L Robustness K->L M System Suitability L->M N Sample Preparation M->N Implement for Routine Use O Perform System Suitability Test N->O P Analyze Samples O->P Q Process Data and Report Results P->Q

Caption: Workflow for HPLC method development, validation, and routine analysis.

Experimental Protocol: HPLC-UV Method

1. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
5
20
40
41
50
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 265 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (50:50, v/v)

2. Preparation of Standard Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for linearity, accuracy, and precision studies.

3. Preparation of Sample Solutions (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder, equivalent to about 30 mg of the active pharmaceutical ingredient (e.g., Hydrochlorothiazide), and transfer to a 200 mL volumetric flask.

  • Add approximately 100 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon or PVDF syringe filter before injection.

4. Method Validation Parameters (Based on ICH Guidelines):

The following table summarizes typical validation parameters for the analysis of impurities.

ParameterTypical Specification
Specificity The peak of interest should be free from interference from other components. Peak purity should be evaluated using a photodiode array (PDA) detector.
Linearity (r²) ≥ 0.999 over the concentration range (e.g., LOQ to 150% of the specification limit).
Accuracy (% Recovery) 80.0% to 120.0% at multiple concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 5.0% Intermediate Precision: ≤ 10.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections ≤ 2.0%.

5. Quantitative Data Summary:

The following table presents representative quantitative data for the analysis of a related sulfonamide impurity, which can be used as a benchmark for this compound.

ParameterResult
Linearity Range LOQ - 2.0 µg/mL
Correlation Coefficient (r²) 0.9995
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD, n=6) 1.5%

Section 2: Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially at trace levels, a UPLC-MS/MS method is recommended. This technique is particularly useful for the identification and quantification of impurities in complex matrices.

Workflow for UPLC-MS/MS Analysis

UPLCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC UPLC Separation cluster_MS MS/MS Detection cluster_Data Data Analysis A Accurate Weighing of Sample B Dissolution in appropriate solvent A->B C Dilution to working concentration B->C D Filtration (0.22 µm) C->D E Injection into UPLC system D->E Analysis F Gradient elution on a sub-2µm C18 column E->F G Electrospray Ionization (ESI) F->G H Precursor Ion Selection (Q1) G->H I Collision-Induced Dissociation (CID) in Q2 H->I J Product Ion Monitoring (Q3) - MRM I->J K Peak Integration J->K L Quantification using Calibration Curve K->L M Confirmation of Identity (Ion Ratio) L->M

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a key chemical intermediate and a potential impurity in the synthesis of certain pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This application note provides a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is designed to be a starting point for method development and validation in a quality control environment.

Data Presentation

The following tables summarize the chromatographic conditions and system suitability requirements for the analysis of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC System with UV Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
151090
171090
189010
209010

Table 3: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or purified water)

  • Methanol (HPLC grade, for sample dissolution if necessary)

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is recommended.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh a sample containing an appropriate amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 10 µg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC System Setup and Operation

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the working standard solution six times to check for system suitability as per the criteria in Table 3.

  • Once system suitability is established, inject the prepared sample solutions.

  • After the analysis is complete, wash the column with a high percentage of the organic phase (e.g., 90% acetonitrile) for 30 minutes, followed by storage in an appropriate solvent (e.g., acetonitrile/water 50:50).

4. Data Analysis

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the peak area and the concentration of the standard.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Solution Preparation hplc_setup HPLC System Setup & Equilibration prep->hplc_setup mobile_phase Mobile Phase A & B mobile_phase->prep diluent Diluent diluent->prep standard Standard Solution standard->prep sample Sample Solution sample->prep analysis Analysis Sequence hplc_setup->analysis blank Blank Injection (Diluent) analysis->blank system_suitability System Suitability (Std. x6) blank->system_suitability sample_injection Sample Injection system_suitability->sample_injection data_processing Data Processing & Analysis sample_injection->data_processing peak_id Peak Identification data_processing->peak_id quantification Quantification data_processing->quantification report Generate Report peak_id->report quantification->report

Caption: Workflow for HPLC analysis of this compound.

Application Note: Quantitative Analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in human plasma. This method is applicable for pharmacokinetic studies, impurity profiling, and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is a sulfonamide compound, structurally related to the carbonic anhydrase inhibitor Dichlorphenamide. Accurate quantification of this and related compounds in biological matrices is crucial for drug development and clinical research. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document provides a detailed protocol for the quantitative determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): Labeled this compound (e.g., ¹³C₆-labeled) or a structurally similar sulfonamide.

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation

A protein precipitation method is employed for sample cleanup:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

Time (min)%A%B
0.0955
0.5955
3.01090
4.01090
4.1955
5.0955
Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: -4500 V.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)317.9237.9-28150
This compound (Qualifier)317.9253.9-22150
Internal Standard (IS)User-definedUser-definedUser-defined150

Data Presentation

The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 1: Linearity and Sensitivity
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 500>0.9950.5
Table 2: Intra-day and Inter-day Precision and Accuracy
QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
1.5 (Low QC)5.8102.36.5101.7
75 (Mid QC)4.298.95.199.5
400 (High QC)3.5100.84.3101.2

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation (300 µL Acetonitrile) add_is->protein_ppt centrifuge Centrifugation (14,000 rpm, 10 min) protein_ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject 5 µL reconstitute->injection lc_separation C18 Reversed-Phase Separation injection->lc_separation ms_detection ESI- MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS quantification.

logical_relationship cluster_analyte Analyte Properties cluster_method Analytical Method cluster_application Application Areas analyte 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide lcms LC-MS/MS analyte->lcms protein_precip Protein Precipitation lcms->protein_precip rplc Reversed-Phase LC lcms->rplc mrm MRM Detection lcms->mrm pk_studies Pharmacokinetic Studies lcms->pk_studies impurity_profiling Impurity Profiling lcms->impurity_profiling tdm Therapeutic Drug Monitoring lcms->tdm

Caption: Logical relationship of the analytical method and its applications.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting. The validation data demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.

Application Notes and Protocols: 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a known process-related impurity and potential degradation product of Hydrochlorothiazide, a widely used diuretic medication.[1][2] As a critical impurity, its identification and quantification are essential for ensuring the quality, safety, and efficacy of Hydrochlorothiazide drug substances and products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueSource
Chemical Name This compoundInternal
CAS Number 5250-72-6[1][2]
Molecular Formula C₆H₇Cl₂N₃O₄S₂[2]
Molecular Weight 320.17 g/mol [2]
Appearance Solid (form may vary)Assumed
Solubility Data not readily available. Likely soluble in organic solvents like acetonitrile, methanol, and DMSO.Inferred

Application Notes

Impurity Profiling of Hydrochlorothiazide

The primary application of this compound as a reference standard is in the impurity profiling of Hydrochlorothiazide. Regulatory agencies require strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. This reference standard is used for:

  • Peak Identification: To confirm the identity of the this compound peak in a chromatogram of a Hydrochlorothiazide sample by comparing its retention time with that of the known standard.

  • Quantification: To accurately determine the concentration of this impurity in Hydrochlorothiazide samples. This is crucial for ensuring that the impurity levels are within the established safety thresholds.

  • Method Validation: As a key component in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to demonstrate the method's specificity, linearity, accuracy, and precision for this particular impurity.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. This compound can be used to:

  • Help identify degradation pathways of Hydrochlorothiazide under various stress conditions (e.g., acid, base, oxidation, heat, light).

  • Develop stability-indicating analytical methods that can separate the drug from its degradation products.

Synthesis and Origin

Understanding the synthetic pathway of Hydrochlorothiazide provides insight into the formation of this compound as a process-related impurity. The synthesis of Hydrochlorothiazide typically starts from 3-chloroaniline, which undergoes chlorosulfonation. Incomplete or side reactions during this multi-step synthesis can lead to the formation of various impurities, including the dichlorinated sulfonamide.

cluster_synthesis Hydrochlorothiazide Synthesis 3-Chloroaniline 3-Chloroaniline Chlorosulfonation Chlorosulfonation 3-Chloroaniline->Chlorosulfonation Ammonolysis Ammonolysis Chlorosulfonation->Ammonolysis Impurity_Formation Side Reactions / Incomplete Chlorination Chlorosulfonation->Impurity_Formation 4-Amino-6-chlorobenzene-1,3-disulfonamide 4-Amino-6-chlorobenzene-1,3-disulfonamide Ammonolysis->4-Amino-6-chlorobenzene-1,3-disulfonamide Cyclization Cyclization Hydrochlorothiazide Hydrochlorothiazide Cyclization->Hydrochlorothiazide 4-Amino-6-chlorobenzene-1,3-disulfonamide->Cyclization Dichlorinated_Impurity This compound Impurity_Formation->Dichlorinated_Impurity

Caption: Synthesis Pathway of Hydrochlorothiazide and Formation of the Dichlorinated Impurity.

Experimental Protocols

The following is a representative protocol for the analysis of this compound in Hydrochlorothiazide using HPLC. This method is adapted from established methods for Hydrochlorothiazide impurity profiling and should be validated for its intended use.

Experimental Workflow

The general workflow for using the reference standard in impurity analysis is as follows:

cluster_workflow Impurity Analysis Workflow Prep_Standard Prepare Reference Standard Solution HPLC_Analysis Perform HPLC Analysis Prep_Standard->HPLC_Analysis Prep_Sample Prepare Hydrochlorothiazide Sample Solution Prep_Sample->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_ID Peak Identification (Retention Time) Data_Acquisition->Peak_ID Quantification Quantification (Peak Area) Data_Acquisition->Quantification Report Report Results Peak_ID->Report Quantification->Report

Caption: General Workflow for Impurity Analysis using a Reference Standard.

Representative HPLC Method

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3)
Mobile Phase A 20.0 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 20 µL

Preparation of Solutions:

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Reference Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in a suitable volume of diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Working Standard Solution: Further dilute the stock solution with the diluent to a final concentration suitable for analysis (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve a suitable amount of the Hydrochlorothiazide test sample in the diluent to obtain a final concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solution to determine the retention time and response of this compound.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the amount of the impurity in the sample using the peak area and the concentration of the working standard solution.

Note: This is a representative method and may require optimization and full validation according to ICH guidelines for specific applications.

Data Presentation

The use of this compound as a reference standard is critical for the accurate quantification of this impurity in Hydrochlorothiazide. The following table summarizes key quantitative parameters that should be determined during method validation.

ParameterTypical Acceptance CriteriaPurpose
Specificity The peak for the impurity should be well-resolved from the main drug peak and other impurities.To ensure the method is selective for the impurity of interest.
Linearity (r²) ≥ 0.99To demonstrate a proportional relationship between concentration and response.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10The lowest concentration of the impurity that can be reliably quantified.
Accuracy (% Recovery) 80 - 120%To show the closeness of the measured value to the true value.
Precision (%RSD) ≤ 15% for repeatability and intermediate precisionTo demonstrate the reproducibility of the method.

Conclusion

This compound is an essential reference standard for the quality control of Hydrochlorothiazide. Its use in impurity profiling and stability studies allows for the accurate identification and quantification of this critical impurity, ensuring that the final drug product meets the stringent safety and quality standards required by regulatory authorities. The provided protocols and application notes serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry.

References

Application Notes and Protocols for Carbonic Anhydrase Assay using 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] These enzymes are crucial for a variety of physiological processes, including respiration, pH homeostasis, ion transport, and bone resorption.[3][4] The dysregulation of CA activity has been implicated in several diseases, such as glaucoma, epilepsy, and certain types of cancer, making them a significant therapeutic target.[5] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[6] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide against carbonic anhydrase, utilizing the colorimetric p-nitrophenyl acetate (pNPA) esterase assay.

Principle of the Assay

The carbonic anhydrase assay described here is based on the esterase activity of the enzyme. Carbonic anhydrase can hydrolyze the colorless substrate p-nitrophenyl acetate (pNPA) to produce the yellow-colored product p-nitrophenol (pNP). The rate of pNP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. When an inhibitor, such as this compound, is present, the rate of the enzymatic reaction decreases. The extent of this inhibition is proportional to the concentration and potency of the inhibitor.

Quantitative Data for Carbonic Anhydrase Inhibitors

Quantitative analysis of enzyme inhibition is crucial for characterizing the potency of inhibitory compounds. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundCarbonic Anhydrase IsoformIC50 (nM)Reference Compound
4-Amino-6-chloro-1,3-benzenedisulfonamidehpCA98Acetazolamide

Note: The IC50 value provided is for a related compound and should be used as a reference. The inhibitory potential of this compound would need to be determined experimentally using the protocol below.

Experimental Protocols

This section provides a detailed methodology for determining the inhibitory effect of this compound on carbonic anhydrase activity.

Materials and Reagents
  • Carbonic Anhydrase (human or bovine erythrocyte origin)

  • This compound (Test Inhibitor)

  • Acetazolamide (Positive Control Inhibitor)

  • p-Nitrophenyl acetate (pNPA) (Substrate)

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400-405 nm

Solution Preparation
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.8.

  • Enzyme Stock Solution (1 mg/mL): Dissolve carbonic anhydrase in cold assay buffer. Aliquot and store at -20°C.

  • Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired concentration (e.g., 0.1 mg/mL) with cold assay buffer.

  • Substrate Stock Solution (10 mM pNPA): Dissolve p-nitrophenyl acetate in a minimal amount of DMSO and then dilute with the assay buffer to the final concentration. Prepare this solution fresh.

  • Inhibitor Stock Solution (10 mM): Dissolve this compound and Acetazolamide in DMSO.

  • Inhibitor Working Solutions: Prepare a series of dilutions of the test inhibitor and the positive control in the assay buffer.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank (No Enzyme): 160 µL Assay Buffer + 20 µL Substrate Working Solution.

    • Control (No Inhibitor): 140 µL Assay Buffer + 20 µL Enzyme Working Solution + 20 µL Substrate Working Solution.

    • Test Inhibitor: 120 µL Assay Buffer + 20 µL Enzyme Working Solution + 20 µL of each inhibitor dilution.

    • Positive Control: 120 µL Assay Buffer + 20 µL Enzyme Working Solution + 20 µL of each Acetazolamide dilution.

  • Enzyme-Inhibitor Pre-incubation: Add the assay buffer, enzyme working solution, and inhibitor working solutions to the respective wells. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the pNPA substrate working solution to all wells.

  • Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode at 37°C for 10-20 minutes, taking readings every 30 seconds.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of reaction in the absence of the inhibitor and V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the carbonic anhydrase inhibition assay.

G Experimental Workflow for Carbonic Anhydrase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_reagents Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Inhibitor Dilutions add_components Add Enzyme and Inhibitor to Microplate Wells prep_reagents->add_components pre_incubate Pre-incubate for 15 minutes at Room Temperature add_components->pre_incubate add_substrate Initiate Reaction by Adding pNPA Substrate pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic Mode) add_substrate->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for CA inhibition assay.

Signaling Pathway: Role of Carbonic Anhydrase in Cellular pH Regulation

Carbonic anhydrase plays a pivotal role in maintaining cellular pH homeostasis by catalyzing the interconversion of CO₂ and bicarbonate. This process is tightly coupled with the activity of various ion transporters.

Caption: CA in cellular pH regulation.

References

Application Notes and Protocols for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a substituted aromatic sulfonamide with potential applications in medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, its structural features, particularly the presence of the sulfonamide groups and the aromatic amine, suggest potential as a scaffold for the development of therapeutic agents. This document provides an overview of its potential applications based on structure-activity relationships with similar compounds, along with generalized experimental protocols for its evaluation. It is important to note that this compound is also recognized as an impurity in the diuretic drug hydrochlorothiazide.[1]

Potential Medicinal Chemistry Applications

The primary sulfonamide moieties of this compound are key functional groups that underpin its potential biological activities. Sulfonamides are a well-established class of pharmacophores found in a wide range of therapeutic agents.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and as diuretics.[2] The unsubstituted sulfonamide groups of this compound can mimic the substrate and bind to the zinc ion in the active site of carbonic anhydrases, potentially leading to their inhibition.[1][3]

Antibacterial Agents

The sulfonamide scaffold is the basis for sulfa drugs, the first class of synthetic antibacterial agents. These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By blocking folate synthesis, they inhibit bacterial growth. This compound could serve as a starting material for the synthesis of novel antibacterial agents.[3]

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below.

PropertyValueReference
CAS Number 5250-72-6[1]
Molecular Formula C₆H₇Cl₂N₃O₄S₂[1]
Molecular Weight 320.17 g/mol [1]

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the potential biological activities of this compound.

Carbonic Anhydrase Inhibition Assay (Esterase Assay)

This protocol describes a common in vitro method to assess the inhibitory activity of a compound against a specific carbonic anhydrase isoenzyme.

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare Carbonic Anhydrase Solution add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare p-Nitrophenyl Acetate (pNPA) Solution add_substrate Add pNPA Substrate prep_substrate->add_substrate prep_compound Prepare Test Compound Stock Solution add_compound Add Test Compound Dilutions prep_compound->add_compound add_buffer Add Buffer to Microplate Wells add_buffer->add_enzyme add_enzyme->add_compound incubate1 Pre-incubate add_compound->incubate1 incubate1->add_substrate read_absorbance Measure Absorbance at 400 nm add_substrate->read_absorbance calculate_inhibition Calculate Percent Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for determining carbonic anhydrase inhibitory activity.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II)

  • 4-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well microplate, add Tris-HCl buffer to each well.

  • Add the carbonic anhydrase enzyme solution to each well, except for the blank controls.

  • Add serial dilutions of the test compound to the appropriate wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Immediately measure the change in absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Test Compound Stock Solution add_compound Add Serial Dilutions of Test Compound prep_compound->add_compound prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) add_media Add CAMHB to Microplate Wells prep_media->add_media prep_inoculum Prepare Bacterial Inoculum (e.g., E. coli) add_inoculum Add Bacterial Inoculum prep_inoculum->add_inoculum add_media->add_compound add_compound->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate visual_inspection Visually Inspect for Bacterial Growth incubate->visual_inspection read_absorbance Measure Absorbance at 600 nm (Optional) incubate->read_absorbance determine_mic Determine Minimum Inhibitory Concentration (MIC) visual_inspection->determine_mic read_absorbance->determine_mic

Caption: Workflow for determining the minimum inhibitory concentration (MIC).

Materials:

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dispense CAMHB into the wells of a 96-well microplate.

  • Create two-fold serial dilutions of the test compound in the microplate. Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound) and a sterility control (no bacteria).

  • Prepare a standardized bacterial inoculum and add it to each well (except the sterility control).

  • Incubate the microplate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Signaling Pathway

General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

G cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ Ion His Histidine Residues Inhibition Enzyme Inhibition Sulfonamide 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide (R-SO₂NH₂) Sulfonamide->Zn Coordinates with Blocks CO₂ Hydration Blocks CO₂ Hydration Inhibition->Blocks CO₂ Hydration

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Conclusion

This compound represents a chemical scaffold with potential for development in medicinal chemistry, particularly in the areas of carbonic anhydrase inhibition and antibacterial discovery. The provided protocols offer a starting point for the biological evaluation of this compound and its derivatives. Further research, including synthesis of analog libraries and extensive biological testing, is necessary to fully elucidate its therapeutic potential.

References

Application Note: Synthesis of Hydrochlorothiazide from 4-Amino-6-chlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrochlorothiazide is a widely used thiazide diuretic for treating hypertension and edema.[1][2] It functions by inhibiting the reabsorption of sodium and chloride ions in the kidneys' distal convoluted tubules, leading to increased water excretion.[3] The chemical name for Hydrochlorothiazide is 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.[4] This document outlines the synthesis of hydrochlorothiazide via the cyclization of 4-Amino-6-chlorobenzene-1,3-disulfonamide with formaldehyde or its polymer, paraformaldehyde.[2][5] This reaction provides a direct and efficient route to obtaining hydrochlorothiazide. Several protocols have been developed to optimize yield and purity, which are crucial for pharmaceutical applications.[1][6]

Reaction Principle

The synthesis involves an electrophilic substitution reaction where the amino group of 4-Amino-6-chlorobenzene-1,3-disulfonamide attacks the carbonyl carbon of formaldehyde. This is followed by an intramolecular cyclization and dehydration to form the dihydro-benzothiadiazine ring system characteristic of hydrochlorothiazide. The reaction can be catalyzed by acids or performed under neutral or slightly alkaline conditions.[1][7]

Experimental Protocols

Several methods for the synthesis of hydrochlorothiazide from 4-Amino-6-chlorobenzene-1,3-disulfonamide have been reported. Below are detailed protocols for three different approaches.

Protocol 1: Synthesis using Paraformaldehyde and an Inorganic Acid Catalyst

This protocol is based on a process designed for preparing highly pure crystalline hydrochlorothiazide.[1]

  • Reaction Setup:

    • To a reflux condenser-equipped reaction vessel, add 4-Amino-6-chloro-1,3-benzenedisulfonamide and an alcohol solvent (e.g., methanol).[1]

    • Begin heating the mixture to reflux.[1]

  • Reagent Addition:

    • Separately, prepare a solution of an inorganic acid (e.g., sulfuric acid or hydrochloric acid) in the same alcohol.[1]

    • Once the reaction mixture is refluxing, add the acidic alcohol solution.[1]

    • Add a portion of paraformaldehyde to the refluxing mixture.[1]

  • Reaction Progression:

    • Continue refluxing for approximately one hour.[1]

    • Add a second portion of paraformaldehyde and continue to reflux for another hour.[1]

    • Add a final portion of paraformaldehyde and maintain reflux.[1]

  • Work-up and Isolation (Crude Product):

    • After the reaction is complete, cool the mixture.

    • The crude hydrochlorothiazide will precipitate.

    • Isolate the crude product by filtration.

  • Purification:

    • Suspend the crude hydrochlorothiazide in a mixture of aqueous ammonia and water (1:1).[6]

    • Add a 50% sodium hydroxide solution until a clear solution is obtained.[6]

    • Add activated carbon and stir for 15-20 minutes at 20-25°C.[6]

    • Filter the solution through a hyflo bed.[6]

    • Adjust the pH of the filtrate to between 4 and 10 using 5N HCl to precipitate the pure product.[6]

    • Filter the resulting solid, wash with water, and dry under vacuum.[6]

Protocol 2: Synthesis using Formaldehyde in an Aqueous Medium

This method utilizes a straightforward approach with water as the solvent.[7]

  • Reaction Setup:

    • Charge a reaction vessel with 4-Amino-6-chloro-1,3-benzenedisulfonamide and water.[7]

    • Heat the suspension to 80°C with stirring.[7]

  • Reagent Addition:

    • Slowly add a 36% aqueous formaldehyde solution to the heated suspension via a dropping funnel.[7]

  • Reaction Progression:

    • After the addition of formaldehyde is complete, increase the temperature to 100°C.[7]

    • Maintain the reaction at 100°C for approximately 0.2 hours.[7]

  • Work-up and Isolation:

    • Cool the reaction mixture.[7]

    • The hydrochlorothiazide product will precipitate.

    • Collect the solid by suction filtration.[7]

    • Wash the filter cake with water and dry to obtain the crude product.[7]

    • Further purification can be carried out as described in Protocol 1.

Protocol 3: Synthesis in the Absence of Acid or Base

This process avoids the use of strong acids or bases in the initial cyclization step.[4]

  • Reaction Setup:

    • In a reaction vessel, combine 5-chloro-2,4-disulfamyl aniline (4-Amino-6-chloro-1,3-benzenedisulfonamide) and a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).[4]

    • Add formaldehyde in the form of paraformaldehyde or trioxane.[4]

  • Reaction Progression:

    • Heat the reaction mixture to reflux temperature and maintain for 1 to 2 hours.[4]

  • Work-up and Isolation:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • The product will crystallize out of the solution.

    • Filter the solid product, wash with a small amount of cold solvent, and dry.

    • Purification can be performed as previously described to achieve high purity.[6]

Data Presentation

The following table summarizes quantitative data from various synthetic protocols for hydrochlorothiazide.

Protocol ReferenceStarting MaterialReagentsSolventReaction ConditionsYieldPurity
Patent WO2007026376A2[1]4-Amino-6-chloro-1,3-benzenedisulfonamideParaformaldehyde, Sulfuric AcidMethanolReflux86% (overall)>99.9% (HPLC)
Patent US 3,340,150[6]5-chloro-2,4-disulfamyl-anilineParaformaldehyde, HClDiethyleneglycol diethyletherNot specified46.3%Not specified
J. Am. Chem. Soc. 82, 1161 (1960)[1]4-amino-6-chloro-m-benzenedisulfonamideParaformaldehyde, HClDimethyl carbitolNot specified74%Not specified
Patent CN105272937A[7]4-amino-6-chloro-1,3-benzene disulfonic acid amide36% FormaldehydeWater100°C, 0.2hNot specifiedConforms to medicinal requirements

Visualization of the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of hydrochlorothiazide.

Synthesis_Workflow Start Start SM 4-Amino-6-chlorobenzene- 1,3-disulfonamide Start->SM Reaction Cyclization Reaction SM->Reaction Reagent Formaldehyde or Paraformaldehyde Reagent->Reaction Crude Crude Hydrochlorothiazide Reaction->Crude Precipitation & Filtration Purification Purification Crude->Purification Pure Pure Hydrochlorothiazide Purification->Pure Recrystallization & Isolation End End Pure->End

Caption: General workflow for the synthesis and purification of hydrochlorothiazide.

References

Application Notes and Protocols for the Development of Antibacterial Agents Utilizing a 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. The 4-amino-5,6-dichlorobenzene-1,3-disulfonamide scaffold, the core structure of the carbonic anhydrase (CA) inhibitor dichlorophenamide, presents a promising starting point for the development of such agents.[1][2] Rather than targeting classical pathways like folate synthesis, these sulfonamides derive their antibacterial efficacy from the inhibition of bacterial carbonic anhydrases. These zinc-containing metalloenzymes are crucial for the pathogen's essential metabolic processes, including pH homeostasis, CO2/bicarbonate equilibrium, and various biosynthetic pathways, making them attractive targets for new antimicrobial therapies.[3][4]

This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis and evaluation of antibacterial agents based on the this compound scaffold.

Mechanism of Action: Targeting Bacterial Carbonic Anhydrase

The primary antibacterial mechanism of action for this scaffold is the inhibition of bacterial carbonic anhydrases (CAs). Bacteria possess CAs from at least three distinct genetic families (α, β, and γ) that are essential for their survival and virulence. By inhibiting these enzymes, sulfonamide-based compounds disrupt the bacterial cell's ability to regulate its internal pH and manage CO2/bicarbonate levels required for key metabolic functions. This disruption of a fundamental physiological process leads to a bacteriostatic or bactericidal effect.[3][4] The sulfonamide group coordinates to the Zn(II) ion in the active site of the carbonic anhydrase, preventing its catalytic activity.

Bacterial Carbonic Anhydrase Inhibition cluster_bacterium Bacterial Cell CO2_H2O CO₂ + H₂O CA Bacterial Carbonic Anhydrase (CA) CO2_H2O->CA catalyzed by HCO3_H HCO₃⁻ + H⁺ Metabolism Essential Metabolic Pathways (e.g., biosynthesis, pH regulation) HCO3_H->Metabolism Growth Bacterial Growth & Survival Metabolism->Growth CA->HCO3_H Sulfonamide 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide Derivative Sulfonamide->Inhibition Inhibition->CA inhibits

Caption: Inhibition of bacterial carbonic anhydrase by sulfonamide derivatives.

Data Presentation: Carbonic Anhydrase Inhibition and Antibacterial Activity

The following tables summarize the inhibitory activity of the parent scaffold and related compounds against bacterial carbonic anhydrases and their antibacterial activity against various pathogens. This data serves as a benchmark for structure-activity relationship (SAR) studies.

Table 1: Inhibition of Helicobacter pylori α-Carbonic Anhydrase (hpCA)

CompoundScaffoldInhibition Constant (Kᵢ) (nM)
4-Amino-6-chloro-1,3-benzenedisulfonamide Precursor Scaffold12 - 84 [5]
This compound (Dichlorophenamide) Core Scaffold105 - 378 [5]
AcetazolamideReference Inhibitor12 - 84[5]
DorzolamideReference Inhibitor873 - 4360[5]

Table 2: Illustrative Antibacterial and Neisseria gonorrhoeae CA (NgCA) Inhibitory Activity of Acetazolamide Derivatives

This data is for a related sulfonamide scaffold and is presented to guide SAR studies.

CompoundModificationNgCA Kᵢ (nM)MIC vs. N. gonorrhoeae (µg/mL)
AcetazolamideParent Compound4.84
Analog 20 Thio-ether modification0.4 0.25 [3]
Analog 23 Amide modification0.5 0.25 [3]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-amino-6-chlorobenzene-1,3-disulfonamide Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives from the precursor scaffold, 4-amino-6-chlorobenzene-1,3-disulfonamide, via a copper-catalyzed Chan-Evans-Lam cross-coupling reaction.

Synthesis Workflow Start Start Materials: - 4-Amino-6-chlorobenzene-1,3-disulfonamide - Arylboronic Acid - Copper Catalyst (e.g., Cu(OAc)₂) - Base (e.g., Pyridine) Reaction Reaction Setup: - Combine reagents in a suitable solvent (e.g., DCM). - Stir at room temperature under air. Start->Reaction Monitoring Reaction Monitoring: - Track progress using Thin-Layer Chromatography (TLC). Reaction->Monitoring Workup Aqueous Workup: - Quench reaction. - Extract with an organic solvent. - Wash with brine and dry. Monitoring->Workup Upon completion Purification Purification: - Concentrate the organic layer. - Purify by flash column chromatography. Workup->Purification Product Final Product: N-Aryl-4-amino-6-chlorobenzene- 1,3-disulfonamide Derivative Purification->Product

Caption: General workflow for the synthesis of N-aryl sulfonamide derivatives.

Materials:

  • 4-Amino-6-chlorobenzene-1,3-disulfonamide

  • Arylboronic acid (1.5 equivalents)

  • Copper(II) acetate (Cu(OAc)₂, 1.2 equivalents)

  • Pyridine (2.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a round-bottom flask, add 4-amino-6-chlorobenzene-1,3-disulfonamide (1.0 equivalent), arylboronic acid (1.5 equivalents), and Cu(OAc)₂ (1.2 equivalents).

  • Add anhydrous DCM to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Add pyridine (2.0 equivalents) to the mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl derivative.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of synthesized compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Materials:

  • Synthesized sulfonamide compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution of the compounds in CAMHB directly in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Bacterial Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol describes the determination of the inhibition constant (Kᵢ) for the synthesized compounds against a purified bacterial carbonic anhydrase using a stopped-flow instrument.

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Purified Bacterial CA + Inhibitor Solution Mixing Rapid Mixing of Enzyme/Inhibitor and Substrate Enzyme->Mixing Substrate CO₂-Saturated Buffer Solution Substrate->Mixing Measurement Monitor Absorbance Change of pH Indicator (e.g., Phenol Red) at 557 nm Mixing->Measurement Kinetics Calculate Initial Reaction Velocity Measurement->Kinetics Plotting Plot Velocity vs. Substrate Concentration at Different Inhibitor Concentrations Kinetics->Plotting Calculation Determine Kᵢ using Cheng-Prusoff Equation Plotting->Calculation

Caption: Workflow for determining carbonic anhydrase inhibition constants (Kᵢ).

Materials:

  • Purified bacterial carbonic anhydrase

  • Synthesized sulfonamide inhibitors

  • Stopped-flow spectrophotometer

  • Buffer (e.g., 10 mM HEPES, pH 7.4)

  • pH indicator (e.g., 0.2 mM Phenol Red)

  • CO₂ gas

  • Distilled-deionized water

  • NaClO₄ (for maintaining ionic strength)

Procedure:

  • Solution Preparation: Prepare stock solutions of the inhibitors (10-20 mM) in a suitable solvent. Prepare a buffer solution containing the pH indicator and NaClO₄. Saturate a separate buffer solution with CO₂.

  • Enzyme-Inhibitor Incubation: Pre-incubate the purified bacterial CA with various concentrations of the inhibitor for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement: Use the stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer.

  • The instrument will monitor the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red) over a short time course (10-100 seconds) as the CA-catalyzed CO₂ hydration reaction proceeds, causing a pH change.

  • Data Acquisition: For each inhibitor concentration, record at least six traces of the initial 5-10% of the reaction to determine the initial velocity.

  • Data Analysis: Determine the uncatalyzed rate and subtract it from the observed rates. Calculate the inhibition constants (Kᵢ) by non-linear least-squares fitting of the data to the Cheng-Prusoff equation.[6]

Conclusion

The this compound scaffold represents a promising platform for the development of novel antibacterial agents that operate through the inhibition of bacterial carbonic anhydrases. By following the synthetic and analytical protocols outlined in this document, researchers can systematically synthesize and evaluate new derivatives, contributing to the discovery of new therapeutics to combat the growing threat of antibiotic resistance. Structure-activity relationship studies, guided by the quantitative data from these assays, will be crucial in optimizing the potency and selectivity of these compounds.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Various isoforms of carbonic anhydrase are involved in a multitude of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.[1][2] Notably, certain isoforms like CA IX and CA XII are overexpressed in a variety of cancers and are linked to tumor progression and survival, particularly in hypoxic environments.[3][4][5] This makes them attractive targets for the development of novel anticancer therapeutics.

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other related sulfonamide inhibitors. The described methods focus on assessing the compound's effect on intracellular pH and its cytotoxic and anti-proliferative activity in cancer cell lines, particularly those that overexpress tumor-associated CA isoforms.

Signaling Pathway: Hypoxia-Induced Carbonic Anhydrase IX Activation

Under hypoxic conditions, a hallmark of the solid tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α translocates to the nucleus and promotes the transcription of various genes, including Carbonic Anhydrase IX (CA IX).[6] CA IX is a transmembrane enzyme that contributes to the acidification of the extracellular space, which is advantageous for tumor invasion and metastasis while maintaining a more alkaline intracellular pH that is favorable for cell survival.[6] Inhibition of CA IX can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis and reduced cell proliferation.

Caption: Hypoxia-induced CA IX signaling and inhibition.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms by Sulfonamides

The following table summarizes the inhibition constants (Kᵢ) of acetazolamide and structurally related sulfonamides against key human carbonic anhydrase (hCA) isoforms. This data provides a comparative context for evaluating the potency and selectivity of this compound.

CompoundhCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)hCA XII (Kᵢ in nM)
Acetazolamide (AAZ)25012255.7
Related Benzenesulfonamides
Compound 16552.4350.1135054.5
Compound 17 (4-Cl substituted)582.1126.9458.332.0
Compound 21 (3-NO₂ substituted)650.288.3215.645.8
Compound 23 (2-CH₃ substituted)785.497.6115.638.4

Data is compiled from representative studies of benzenesulfonamide derivatives.[7]

Experimental Protocols

Protocol 1: Intracellular pH Measurement using BCECF-AM

This assay measures changes in intracellular pH (pHi) resulting from the inhibition of carbonic anhydrase activity. The cell-permeant dye BCECF-AM is cleaved by intracellular esterases to the pH-sensitive fluorescent dye BCECF. The ratio of fluorescence emission at two excitation wavelengths allows for a quantitative measurement of pHi.

BCECF_AM_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_dye Prepare BCECF-AM dye-loading solution incubate_overnight->prepare_dye load_dye Add dye-loading solution to cells and incubate prepare_dye->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells add_compound Add 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide wash_cells->add_compound measure_fluorescence Measure fluorescence at Ex1/Em and Ex2/Em add_compound->measure_fluorescence calibrate_ph Calibrate pHi using ionophores (Nigericin) measure_fluorescence->calibrate_ph analyze_data Analyze data and determine ΔpHi calibrate_ph->analyze_data end End analyze_data->end

Caption: Workflow for intracellular pH measurement.
  • Cancer cell line known to express CA IX (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • 96-well black, clear-bottom microplates

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • This compound

  • Nigericin and Valinomycin (for pH calibration)

  • Calibration buffers (pH 6.5, 7.0, 7.5, 8.0)

  • Fluorescence microplate reader capable of ratiometric measurements

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells/well in 100 µL of complete culture medium.[8]

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.[9]

    • On the day of the experiment, dilute the BCECF-AM stock solution in HBSS or PBS to a final working concentration of 3-5 µM.[9]

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 100 µL of the BCECF-AM dye-loading solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.[9]

  • Compound Treatment:

    • After incubation, aspirate the dye-loading solution and wash the cells three times with 100 µL of HBSS to remove extracellular dye.[9]

    • Prepare serial dilutions of this compound in HBSS.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence intensity at an emission wavelength of 535 nm with excitation at two wavelengths: 490 nm (pH-sensitive) and 440 nm (pH-insensitive, isosbestic point).[9][10]

    • Record measurements every 1-2 minutes for a total of 15-30 minutes.

  • pH Calibration:

    • At the end of the experiment, aspirate the compound solutions.

    • Add 100 µL of calibration buffer (containing 10 µM Nigericin and 10 µM Valinomycin) of a known pH to each well.[9] Use a range of pH buffers (e.g., 6.5, 7.0, 7.5, 8.0) to generate a calibration curve.

    • Incubate for 5-10 minutes and measure the fluorescence ratio (490 nm / 440 nm) for each pH.

    • Plot the fluorescence ratio against the pH values to create a calibration curve.

  • Data Analysis:

    • Calculate the fluorescence ratio (490 nm / 440 nm) for each time point and each treatment condition.

    • Convert the fluorescence ratios to intracellular pH values using the calibration curve.

    • Plot the change in intracellular pH over time for each concentration of the test compound.

Protocol 2: Cell Viability Assay (MTT Assay) under Hypoxic Conditions

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability. The assay is particularly relevant under hypoxic conditions, where CA IX is upregulated.

MTT_Assay_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate_normoxia Incubate overnight (Normoxia) plate_cells->incubate_normoxia add_compound Add test compound at various concentrations incubate_normoxia->add_compound incubate_hypoxia Incubate plates under Normoxic (21% O₂) and Hypoxic (1% O₂) conditions add_compound->incubate_hypoxia add_mtt Add MTT reagent to each well incubate_hypoxia->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer incubate_solubilizer Incubate to dissolve formazan crystals add_solubilizer->incubate_solubilizer measure_absorbance Measure absorbance at 570 nm incubate_solubilizer->measure_absorbance calculate_viability Calculate cell viability (%) measure_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT cell viability assay.
  • Cancer cell line (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • 96-well clear microplates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Hypoxic chamber or incubator (1% O₂, 5% CO₂, 94% N₂)

  • Absorbance microplate reader

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a standard incubator (normoxic conditions, 5% CO₂) to allow for cell attachment.[5]

  • Compound Treatment and Hypoxic Incubation:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Aspirate the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and untreated control wells.

    • Place one set of plates in a standard normoxic incubator and another set in a hypoxic chamber at 37°C.

    • Incubate for 48 to 72 hours.[5][6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plates for 4 hours at 37°C in their respective normoxic or hypoxic conditions.[5]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (DMSO) to each well.[5]

    • Place the plates on a shaker for 15 minutes in the dark to ensure complete solubilization of the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[11]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment as follows:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion

The provided protocols offer a robust framework for the cellular characterization of this compound. The intracellular pH assay directly assesses the compound's ability to inhibit carbonic anhydrase function within the cellular context. The cell viability assay, particularly under hypoxic conditions, provides crucial information on the compound's potential as an anti-cancer agent by targeting the tumor microenvironment. These assays, in combination with the contextual data on related sulfonamides, will enable a comprehensive evaluation of the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, primarily achieved through the chlorination of 4-Amino-6-chlorobenzene-1,3-disulfonamide, can stem from several factors. Incomplete reaction, side reactions, and product degradation are the most common culprits.

To improve your yield, consider the following:

  • Reaction Temperature: The temperature of the chlorination reaction is critical. While the original synthesis by Novello et al. does not specify a precise temperature, electrophilic aromatic substitutions are often sensitive to thermal conditions. Running the reaction at too low a temperature can lead to an incomplete reaction, while excessive heat can promote the formation of unwanted byproducts and degradation. It is recommended to start at room temperature and gently heat if the reaction is sluggish, monitoring the progress by TLC or HPLC.

  • Reactant Stoichiometry: The ratio of the chlorinating agent (a mixture of hydrogen chloride and hydrogen peroxide) to the starting material is crucial. An insufficient amount of the chlorinating agent will result in incomplete conversion. Conversely, a large excess can lead to over-chlorination or oxidative side reactions. A systematic optimization of the molar ratios of HCl and H₂O₂ to the starting sulfonamide is recommended.

  • Reaction Time: The duration of the reaction should be optimized. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the point of maximum conversion of the starting material to the desired product. Prolonged reaction times may lead to the formation of degradation products.

  • Purity of Starting Material: Ensure the 4-Amino-6-chlorobenzene-1,3-disulfonamide starting material is of high purity. Impurities can interfere with the reaction and lead to the formation of side products, complicating purification and reducing the overall yield.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue in the chlorination of aromatic amines. Besides the desired 5,6-dichloro product, you may be observing:

  • Unreacted Starting Material: A spot corresponding to 4-Amino-6-chlorobenzene-1,3-disulfonamide.

  • Over-chlorinated Products: Although less common due to the deactivating effect of the sulfonyl groups, some degree of over-chlorination on the aromatic ring might occur, leading to trichloro-derivatives.

  • Oxidation Products: The use of hydrogen peroxide as an oxidant can lead to the formation of colored impurities due to the oxidation of the amino group.

  • Smiles-type Rearrangement Products: In some cases, chlorination of sulfonamides can lead to rearrangement reactions, although this is less commonly reported for this specific substrate.

  • Desulfonation Products: Cleavage of the C-S bond can occur under harsh reaction conditions, leading to the loss of one or both sulfonamide groups.

Q3: How can I effectively purify the final product?

A3: Purification of this compound typically involves recrystallization. The choice of solvent is critical for obtaining a high-purity product. Common solvent systems for recrystallizing aromatic sulfonamides include ethanol, methanol, or mixtures of ethanol and water.

Here is a general purification workflow:

  • Quenching and Precipitation: After the reaction is complete, the mixture is typically cooled and the crude product is precipitated by the addition of water.

  • Filtration and Washing: The crude solid is collected by filtration and washed with water to remove residual acids and other water-soluble impurities.

  • Recrystallization: The crude product is then dissolved in a minimal amount of a suitable hot solvent. The solution is allowed to cool slowly to induce crystallization of the pure product.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

For persistent impurities, column chromatography on silica gel may be necessary. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) can be used to separate the desired product from byproducts.

Frequently Asked Questions (FAQs)

Q4: What is the established synthetic route for this compound?

A4: The most commonly cited method for the synthesis of this compound is the direct chlorination of 4-Amino-6-chlorobenzene-1,3-disulfonamide. This reaction is typically carried out using a mixture of hydrogen chloride (HCl) and hydrogen peroxide (H₂O₂) in acetic acid.[1]

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are essential:

  • Corrosive Reagents: Hydrogen chloride and acetic acid are corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidizing Agent: Hydrogen peroxide is a strong oxidizing agent. Avoid contact with flammable materials and store it properly.

  • Reaction Monitoring: The reaction can be exothermic. Monitor the temperature carefully and have a cooling bath readily available to control any potential temperature spikes.

Q6: How can I confirm the identity and purity of my final product?

A6: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Melting Point: Compare the melting point of your product with the literature value.

  • Spectroscopy:

    • NMR (Nuclear Magnetic Resonance): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the substitution pattern on the aromatic ring.

    • IR (Infrared) Spectroscopy: Will show characteristic peaks for the amino (N-H stretching) and sulfonamide (S=O stretching) functional groups.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Chromatography:

    • TLC (Thin-Layer Chromatography): Can be used to assess the purity and compare the product with the starting material.

    • HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity.

Data Presentation

Table 1: Reactants for the Synthesis of this compound

ReactantMolecular FormulaMolar Mass ( g/mol )Role
4-Amino-6-chlorobenzene-1,3-disulfonamideC₆H₈ClN₃O₄S₂285.73Starting Material
Hydrogen ChlorideHCl36.46Chlorinating Agent
Hydrogen PeroxideH₂O₂34.01Oxidant
Acetic AcidCH₃COOH60.05Solvent

Experimental Protocols

Key Experiment: Chlorination of 4-Amino-6-chlorobenzene-1,3-disulfonamide

This protocol is based on the synthesis described by Novello et al. and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 4-Amino-6-chlorobenzene-1,3-disulfonamide

  • Concentrated Hydrochloric Acid

  • 30% Hydrogen Peroxide solution

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in glacial acetic acid.

  • To the stirred solution, add concentrated hydrochloric acid.

  • Slowly add 30% hydrogen peroxide solution dropwise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • After the addition is complete, stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or HPLC. If the reaction is slow, gentle heating may be applied.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture in an ice bath.

  • Slowly add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Amino-6-chlorobenzene-1,3-disulfonamide 4-Amino-6-chlorobenzene-1,3-disulfonamide Chlorination Chlorination 4-Amino-6-chlorobenzene-1,3-disulfonamide->Chlorination HCl HCl H2O2 H2O2 Acetic Acid Acetic Acid This compound This compound Chlorination->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions? Start->SideReactions Degradation Product Degradation? Start->Degradation OptimizeTemp Optimize Temperature IncompleteReaction->OptimizeTemp Yes OptimizeStoich Optimize Stoichiometry IncompleteReaction->OptimizeStoich Yes OptimizeTime Optimize Reaction Time IncompleteReaction->OptimizeTime Yes SideReactions->OptimizeStoich Yes PurifySM Purify Starting Material SideReactions->PurifySM Yes Purification Improve Purification SideReactions->Purification Yes Degradation->OptimizeTemp Yes Degradation->OptimizeTime Yes

References

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability and degradation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Limited direct stability and degradation data for this compound is available in the public domain. Much of the information provided is based on studies of the closely related compound 4-Amino-6-chlorobenzene-1,3-disulfonamide (ABSA), a known hydrolysis product of hydrochlorothiazide, and general knowledge of sulfonamide chemistry. This guide should be used as a reference, and users are encouraged to perform their own stability studies for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to keep the solid compound in a cool, dry, and well-ventilated place, protected from light and moisture. Specific temperature recommendations for the analogous compound 4-Amino-6-chlorobenzene-1,3-disulfonamide are often between 2-8°C.[1] For solutions, stability is highly dependent on the solvent and pH. It is advisable to prepare solutions fresh and store them at low temperatures for short periods.

Q2: How stable is this compound in aqueous solutions?

Based on data for the related compound ABSA, it is expected to have limited hydrolytic degradation under neutral conditions.[2][3] However, stability can be affected by pH and the presence of other reactive species. It is recommended to assess its stability in your specific aqueous formulation.

Q3: Is this compound sensitive to light?

While direct photolytic degradation of the related compound ABSA is reported to be inefficient, it is good laboratory practice to protect solutions of this compound from light to minimize the risk of photodegradation, especially during long-term experiments.[2][3]

Q4: What are the likely degradation pathways for this compound?

While specific pathways for this compound are not well-documented, sulfonamides, in general, can degrade through several mechanisms. These include:

  • Hydrolysis: Cleavage of the sulfonamide bond, although this is generally slow for compounds like ABSA.[2][3]

  • Oxidation: The amino group and the aromatic ring can be susceptible to oxidation.

  • Photodegradation: Can occur, potentially leading to dechlorination or modification of the aromatic ring. The related compound ABSA shows significant degradation via photocatalysis.[2][3]

Q5: What are the potential degradation products?

Identifying the exact degradation products requires experimental analysis (e.g., using LC-MS). Based on the degradation of similar compounds, potential degradation products could result from desulfonation, hydroxylation of the aromatic ring, or cleavage of the C-N bond.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound in solution over time Hydrolysis or other solution-state degradation.Prepare solutions fresh daily. If storage is necessary, store at 2-8°C and protect from light. Evaluate the stability of the compound in your specific solvent and pH conditions using a stability-indicating analytical method.
Appearance of unexpected peaks in chromatogram Degradation of the compound.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Ensure proper storage and handling of both solid material and solutions.
Inconsistent experimental results Instability of the compound under experimental conditions.Review your experimental protocol for harsh conditions (e.g., high temperature, extreme pH, exposure to strong light or oxidizing agents). If such conditions are necessary, minimize the exposure time.
Discoloration of the solid compound Possible degradation due to improper storage (exposure to light, moisture, or heat).Store the compound in a tightly sealed container in a cool, dark, and dry place. If discoloration is observed, it is recommended to use a fresh batch of the compound and verify its purity.

Stability Data Summary (Based on related compound 4-Amino-6-chlorobenzene-1,3-disulfonamide)

Condition Observation Reference
Hydrolysis Limited efficiency of degradation.[2][3]
Photolysis (direct) Very limited efficiency of degradation.[2][3]
Photocatalysis (with TiO2) 65% mineralization after 240 minutes.[2][3]
Solid-State (long-term) Stable for at least 4 years when stored at -20°C.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. Here is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, heat the stock solution.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined duration.

3. Sample Analysis:

  • At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (e.g., with a C18 column and a gradient elution program). Use a photodiode array (PDA) detector to monitor for the appearance of new peaks.

4. Data Evaluation:

  • Calculate the percentage of degradation.

  • Analyze the chromatograms for the formation of degradation products.

  • If possible, use LC-MS to identify the mass of the degradation products.

Visualizations

degradation_pathway parent This compound hydrolysis Hydroxylated Products parent->hydrolysis Hydrolysis (H+/OH-) oxidation Oxidized Products parent->oxidation Oxidation (e.g., H2O2) photolysis Dechlorinated/Rearranged Products parent->photolysis Photolysis (UV/Vis) desulfonation Desulfonated Products parent->desulfonation Degradation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis sampling Sample at Time Points acid->sampling base Base Hydrolysis base->sampling oxidation Oxidation oxidation->sampling thermal Thermal thermal->sampling photo Photolysis photo->sampling start Prepare Stock Solution start->acid start->base start->oxidation start->thermal start->photo analysis HPLC/LC-MS Analysis sampling->analysis evaluation Evaluate Degradation & Identify Products analysis->evaluation

Caption: Workflow for forced degradation studies.

References

overcoming solubility issues with 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

This is a common issue with sulfonamide-based compounds. The following steps provide a systematic approach to troubleshoot and resolve solubility problems.

dot

Troubleshooting_Workflow start Start: Compound Precipitation or Incomplete Dissolution check_purity Step 1: Verify Compound Purity and Identity - Check Certificate of Analysis (CoA) - Confirm appearance and handling conditions start->check_purity solvent_selection Step 2: Re-evaluate Solvent Choice - Is the solvent appropriate for a dichlorinated sulfonamide? - Consider polarity and potential for hydrogen bonding. check_purity->solvent_selection solubility_enhancement Step 3: Apply Solubility Enhancement Techniques solvent_selection->solubility_enhancement physical_methods Physical Methods solubility_enhancement->physical_methods Try first chemical_methods Chemical Methods solubility_enhancement->chemical_methods If physical methods fail sonication Sonication - Apply ultrasonic energy to break particle agglomerates. physical_methods->sonication heating Gentle Heating - Increase kinetic energy to overcome lattice forces. - Monitor for degradation. physical_methods->heating ph_adjustment pH Adjustment - Increase pH to deprotonate sulfonamide groups, enhancing aqueous solubility. chemical_methods->ph_adjustment cosolvency Co-solvency - Use a mixture of solvents (e.g., DMSO/water) to modify polarity. chemical_methods->cosolvency excipients Use of Excipients - Consider surfactants or complexing agents (e.g., cyclodextrins). chemical_methods->excipients sonication->chemical_methods success Success: Compound Dissolved sonication->success Check for dissolution heating->chemical_methods heating->success Check for dissolution ph_adjustment->success Check for dissolution failure If issues persist, consider derivatization or alternative formulation strategies. ph_adjustment->failure cosolvency->success Check for dissolution cosolvency->failure excipients->success Check for dissolution excipients->failure Experimental_Workflow start Start: Prepare Stock Solution weigh 1. Weigh Compound start->weigh add_dmso 2. Add Minimal DMSO weigh->add_dmso dissolve 3. Ensure Complete Dissolution (Sonication may be used) add_dmso->dissolve add_aqueous 4. Add Aqueous Buffer Slowly (with constant stirring) dissolve->add_aqueous check_precipitation 5. Check for Precipitation add_aqueous->check_precipitation solution_ready Solution is Ready for Use check_precipitation->solution_ready No Precipitation troubleshoot Troubleshoot: - Gentle warming - Further dilution - Refer to Troubleshooting Guide check_precipitation->troubleshoot Precipitation Occurs

Technical Support Center: Purification of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

Common impurities can include unreacted starting materials, such as 4-amino-6-chlorobenzene-1,3-disulfonamide, and byproducts from side reactions. Positional isomers, where the chlorine atoms are at different positions on the benzene ring, can also be present. Depending on the synthetic route, residual catalysts and solvents may also be carried through to the purification step.

Q2: My purified this compound shows a broad melting point range. What could be the issue?

A broad melting point range is a common indicator of impurities. The presence of residual solvents or unreacted starting materials can depress and broaden the melting point. We recommend further purification steps, such as recrystallization or column chromatography, to improve the purity of your compound.

Q3: I am observing low recovery after recrystallization. How can I improve the yield?

Low recovery during recrystallization can be due to several factors. The chosen solvent may be too good at dissolving the compound, even at low temperatures. Consider using a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures. Seeding the solution with a small crystal of the pure compound can also help induce crystallization and improve recovery. Ensure that you are allowing sufficient time for the crystals to form at a low temperature before filtration.

Q4: My compound is streaking on the silica gel column during chromatography. What is the cause and how can I fix it?

Streaking of amine-containing compounds on silica gel is a common issue due to the acidic nature of silica, which can interact with the basic amino group. This leads to poor separation and broad peaks. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallizationThe compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Use a lower boiling point solvent. Use a less polar solvent or a solvent mixture (e.g., ethanol/water, acetone/hexane).
No crystal formation upon coolingThe solution is not supersaturated. The compound is too soluble in the solvent.Concentrate the solution by evaporating some of the solvent. Add a less polar anti-solvent dropwise until the solution becomes slightly turbid, then heat to redissolve and cool slowly. Seed the solution with a pure crystal.
Colored impurities in crystalsImpurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure rapid hot filtration to prevent premature crystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of impuritiesInappropriate eluent system polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for aromatic amines is a hexane/ethyl acetate gradient. For more polar compounds, a dichloromethane/methanol system can be used.
Compound is not eluting from the columnThe compound is too polar for the chosen eluent system. Strong interaction with the stationary phase.Increase the polarity of the eluent system. If using silica gel, consider switching to a more polar stationary phase like alumina or using reverse-phase chromatography.
Cracks in the silica gel bedImproper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of hexane and ethyl acetate. A typical starting point is 10% ethyl acetate in hexane, gradually increasing the polarity to 50% ethyl acetate. Add 0.5% triethylamine to the eluent mixture to prevent streaking.

  • Sample Preparation: Dissolve the crude compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Packing the Column: Pack the column with a slurry of silica gel in the initial eluent.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the chromatography progresses.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table provides an illustrative comparison of purification outcomes for a hypothetical batch of crude this compound. Actual results may vary depending on the initial purity and scale of the experiment.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Recrystallization (Ethanol/Water)85%98%75%Effective for removing less polar impurities.
Flash Column Chromatography85%>99%60%Provides higher purity but may result in lower yields due to product loss on the column.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product recrys_dissolve Dissolve in hot ethanol recrys_start->recrys_dissolve recrys_add_water Add hot water (anti-solvent) recrys_dissolve->recrys_add_water recrys_cool Slow cooling & ice bath recrys_add_water->recrys_cool recrys_filter Vacuum filtration recrys_cool->recrys_filter recrys_dry Dry under vacuum recrys_filter->recrys_dry recrys_end Pure Crystals recrys_dry->recrys_end

Caption: A typical workflow for the purification of this compound by recrystallization.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue streaking Streaking on TLC/Column start->streaking low_yield Low Recrystallization Yield start->low_yield oiling_out Oiling Out start->oiling_out add_base Add triethylamine to eluent streaking->add_base change_solvent Change recrystallization solvent/ratio low_yield->change_solvent seed_crystal Use seed crystal low_yield->seed_crystal oiling_out->change_solvent lower_bp_solvent Use lower boiling point solvent oiling_out->lower_bp_solvent

Caption: A troubleshooting decision tree for common purification problems.

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] This distortion can lead to several analytical issues, including reduced resolution between adjacent peaks, decreased sensitivity as the peak height is diminished, and inaccurate quantification due to difficulties in peak integration.[2]

Q2: What are the most common causes of peak tailing for this compound?

A2: For a basic compound like this compound, the primary cause of peak tailing in reversed-phase HPLC is secondary interactions between the basic amine functional groups of the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] Other potential causes include mobile phase pH being close to the analyte's pKa, column overload, and issues with the HPLC system itself such as dead volume.[4][5]

Q3: What is an acceptable peak tailing factor?

A3: The tailing factor, or asymmetry factor, is a quantitative measure of peak symmetry. A perfectly symmetrical peak has a tailing factor of 1.0. Generally, a tailing factor between 0.9 and 1.2 is considered good. For many analytical methods, a tailing factor of up to 1.5 may be acceptable, but values exceeding 2.0 are typically considered unacceptable as they indicate significant chromatographic issues.[6]

Q4: Can the mobile phase composition affect peak tailing?

A4: Yes, the mobile phase composition is a critical factor. An inconsistent mobile phase composition or an improper pH can lead to peak shape issues.[7] For basic compounds like sulfonamides, operating at a low mobile phase pH (e.g., 2-3) can protonate the residual silanol groups on the stationary phase, minimizing unwanted secondary interactions and thus reducing peak tailing.[3][6] The type and concentration of the organic modifier and buffer can also influence peak shape.[4]

Q5: How does column choice impact peak tailing?

A5: The choice of HPLC column is crucial. Older, Type A silica columns are more prone to causing peak tailing with basic compounds due to a higher concentration of acidic silanol groups and trace metal impurities.[1] Modern, high-purity, end-capped silica columns or columns with polar-embedded phases are designed to minimize these secondary interactions and will generally provide better peak shapes for compounds like this compound.[5][6]

Systematic Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this systematic guide to identify and resolve the issue.

Troubleshooting_Workflow start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue System Issue: - Check for dead volume (tubing, fittings) - Inspect column inlet frit for blockage - Verify injector performance check_all_peaks->system_issue Yes single_peak_issue Analyte-Specific Issue check_all_peaks->single_peak_issue No backflush_column Backflush column system_issue->backflush_column replace_frit Replace inlet frit backflush_column->replace_frit check_overload Is the column overloaded? single_peak_issue->check_overload reduce_concentration Reduce sample concentration/injection volume check_overload->reduce_concentration Yes mobile_phase_optimization Mobile Phase Optimization check_overload->mobile_phase_optimization No end Symmetrical Peak Achieved reduce_concentration->end adjust_ph Adjust mobile phase pH (e.g., to 2.5-3.0) mobile_phase_optimization->adjust_ph add_modifier Add a mobile phase modifier (e.g., Triethylamine) adjust_ph->add_modifier change_organic Change organic modifier (e.g., Acetonitrile vs. Methanol) add_modifier->change_organic column_optimization Column Optimization change_organic->column_optimization use_guard_column Use a guard column column_optimization->use_guard_column new_column Use a new, high-purity, end-capped column use_guard_column->new_column new_column->end Peak_Tailing_Mechanism cluster_0 Silica Stationary Phase cluster_1 Analyte silica Si-O-Si-O-Si-C18 silanol Si-OH interaction Secondary Interaction (Ionic) silanol->interaction Strong Retention analyte 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide (with basic -NH2 group) interaction->analyte explanation The basic amino group on the analyte interacts strongly with ionized residual silanol groups on the silica surface, causing a secondary, stronger retention mechanism that leads to peak tailing.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound typically starts from 3-chloroaniline. The process involves two key steps:

  • Chlorosulfonation: 3-Chloroaniline is reacted with an excess of chlorosulfonic acid to introduce two sulfonyl chloride groups onto the aromatic ring, forming 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride.

  • Ammonolysis: The resulting disulfonyl dichloride is then treated with ammonia to convert the sulfonyl chloride groups into sulfonamide groups, yielding 4-amino-6-chlorobenzene-1,3-disulfonamide.

  • Chlorination: Finally, the precursor is chlorinated to yield the target compound, this compound.

Q2: I am observing a low yield in the chlorosulfonation step. What are the potential causes and solutions?

Low yields in the chlorosulfonation of anilines can be attributed to several factors:

  • Moisture: Chlorosulfonic acid is highly reactive with water. Any moisture in the reaction setup or reagents will consume the chlorosulfonic acid, reducing the yield.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: The temperature of the chlorosulfonation reaction is critical. If the temperature is too low, the reaction may be too slow or incomplete. If it is too high, it can lead to side reactions and decomposition of the product.

    • Solution: Carefully control the reaction temperature. The addition of the aniline to chlorosulfonic acid should be done slowly and at a low temperature (e.g., 0-5 °C) to manage the exothermic reaction. Subsequently, the reaction mixture may need to be heated to drive the reaction to completion.

  • Insufficient Chlorosulfonic Acid: An insufficient amount of chlorosulfonic acid will result in incomplete disulfonylation.

    • Solution: Use a significant excess of chlorosulfonic acid to ensure the complete conversion of the starting material.

Q3: The ammonolysis step is giving me a complex mixture of products. How can I improve the selectivity?

A complex product mixture during ammonolysis can arise from side reactions.

  • Temperature Control: The reaction of the disulfonyl chloride with ammonia is also highly exothermic. Poor temperature control can lead to side reactions.

    • Solution: Add the disulfonyl chloride to the ammonia solution slowly and with efficient cooling to maintain a low reaction temperature.

  • Reaction with Water: The sulfonyl chloride groups can react with water (if present in the ammonia solution) to form sulfonic acids, which will not be converted to sulfonamides.

    • Solution: Use anhydrous ammonia or a concentrated solution of ammonia in an appropriate organic solvent.

Q4: I am having difficulty purifying the final product. What are some recommended purification methods?

Purification of sulfonamide derivatives can be challenging due to their polarity and potentially low solubility.

  • Recrystallization: This is a common method for purifying solid sulfonamides. The choice of solvent is crucial.

    • Recommended Solvents: Ethanol, methanol, or mixtures of water with these alcohols are often effective. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be used.

    • Eluent Systems: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute the desired compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Moisture in reagents or glassware.Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere.
Incorrect reaction temperature.Carefully control the temperature during exothermic additions. Optimize the reaction temperature by running small-scale trials.
Incomplete reaction.Increase reaction time or temperature. Ensure proper mixing.
Impure Product Formation of monosulfonated or other side products.Use a sufficient excess of the sulfonating agent. Control the reaction temperature to minimize side reactions.
Incomplete ammonolysis.Ensure a sufficient excess of ammonia is used. Allow for adequate reaction time.
Difficult Work-up Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Product precipitates out during work-up.Use a larger volume of solvent or a more suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonamide

This protocol is based on established methods for the synthesis of similar compounds.

Step 1: Chlorosulfonation of 3-Chloroaniline

  • In a fume hood, place chlorosulfonic acid (10 equivalents) in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 3-chloroaniline (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 130 °C and maintain this temperature for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The solid precipitate, 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride, is collected by vacuum filtration and washed with cold water.

Step 2: Ammonolysis of 4-Amino-6-chloro-1,3-benzenedisulfonyl Dichloride

  • Suspend the crude 4-amino-6-chloro-1,3-benzenedisulfonyl dichloride in a concentrated aqueous ammonia solution in a pressure-resistant vessel.

  • Seal the vessel and heat the mixture with stirring to 100-120 °C for 4-6 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the solid product, 4-amino-6-chlorobenzene-1,3-disulfonamide, by vacuum filtration, wash with water, and dry.

Protocol 2: Synthesis of this compound

This protocol is adapted from the work of Novello, F.C. et al. (J. Org. Chem. 1960, 25, 970-975).

  • Dissolve 4-amino-6-chlorobenzene-1,3-disulfonamide (1 equivalent) in a mixture of acetic acid and concentrated hydrochloric acid.

  • Add a solution of hydrogen peroxide (30%) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Data Presentation

Table 1: Hypothetical Optimization of Chlorination Reaction Conditions

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Acetic Acid/HCl252475
2Acetic Acid/HCl401282
3Acetic Acid/HCl60678 (decomposition observed)
4Dichloromethane254865

Note: This table is illustrative and represents a potential optimization study. Actual results may vary.

Visualizations

Signaling Pathway: Inhibition of Helicobacter pylori Carbonic Anhydrase

The sulfonamide derivatives discussed are known to inhibit carbonic anhydrases. A key target is the α-carbonic anhydrase of Helicobacter pylori (HpαCA), which is crucial for the bacterium's survival in the acidic environment of the stomach.

H_pylori_CA_Inhibition cluster_periplasm H. pylori Periplasm (Acidic) cluster_inhibitor Inhibition Mechanism CO2_peri CO₂ HpCA α-Carbonic Anhydrase (HpαCA) CO2_peri->HpCA H2O_peri H₂O H2O_peri->HpCA HCO3 HCO₃⁻ HpCA->HCO3 catalyzes No_Buffer Loss of pH Buffering H_plus_peri H⁺ HCO3->H_plus_peri dissociates Buffer pH Buffering (maintains pH ~6.1) H_plus_peri->Buffer NH3 NH₃ (from Urease) NH3->Buffer neutralizes H⁺ NH4 NH₄⁺ Survival Bacterial Survival Buffer->Survival enables Sulfonamide 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide Derivative Inhibition Inhibition Sulfonamide->Inhibition binds to Zn²⁺ in active site of HpαCA Inhibition->HpCA blocks catalysis Inhibition->No_Buffer leads to Cell_Death Bacterial Cell Death No_Buffer->Cell_Death results in

Caption: Inhibition of H. pylori α-Carbonic Anhydrase by Sulfonamides.

Experimental Workflow: Synthesis of this compound

This diagram outlines the key steps in the synthesis of the target compound.

Synthesis_Workflow Start Start: 3-Chloroaniline Step1 Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid (excess) Temp: 0-5°C then 130°C Start->Step1 Intermediate1 Intermediate: 4-Amino-6-chloro-1,3- benzenedisulfonyl dichloride Step1->Intermediate1 Step2 Step 2: Ammonolysis Reagent: Conc. Ammonia Temp: 100-120°C (sealed vessel) Intermediate1->Step2 Intermediate2 Intermediate: 4-Amino-6-chlorobenzene- 1,3-disulfonamide Step2->Intermediate2 Step3 Step 3: Chlorination Reagents: Acetic Acid, HCl, H₂O₂ Temp: Room Temperature Intermediate2->Step3 Product Final Product: 4-Amino-5,6-dichloro- benzene-1,3-disulfonamide Step3->Product Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic Workflow for the Target Compound.

Logical Relationships: Troubleshooting Low Yield

This diagram provides a decision-making process for troubleshooting low reaction yields.

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Are reagents and solvents anhydrous and pure? Start->Check_Reagents Reagent_Yes Yes Check_Reagents->Reagent_Yes Yes Reagent_No No Check_Reagents->Reagent_No No Check_Temp Was the reaction temperature controlled and optimized? Reagent_Yes->Check_Temp Purify_Reagents Purify/dry reagents and solvents. Use fresh reagents. Reagent_No->Purify_Reagents Purify_Reagents->Start Re-run reaction Temp_Yes Yes Check_Temp->Temp_Yes Yes Temp_No No Check_Temp->Temp_No No Check_Stoichiometry Was the stoichiometry of reagents correct (e.g., excess of chlorosulfonic acid/ammonia)? Temp_Yes->Check_Stoichiometry Optimize_Temp Optimize temperature profile. Ensure proper cooling/heating. Temp_No->Optimize_Temp Optimize_Temp->Start Re-run reaction Stoich_Yes Yes Check_Stoichiometry->Stoich_Yes Yes Stoich_No No Check_Stoichiometry->Stoich_No No Check_Time Was the reaction time sufficient? Stoich_Yes->Check_Time Adjust_Stoich Adjust reagent ratios. Stoich_No->Adjust_Stoich Adjust_Stoich->Start Re-run reaction Time_Yes Yes Check_Time->Time_Yes Yes Time_No No Check_Time->Time_No No Final_Action Consider alternative synthetic route or catalyst. Time_Yes->Final_Action Increase_Time Increase reaction time and monitor by TLC. Time_No->Increase_Time Increase_Time->Start Re-run reaction

Caption: Troubleshooting Flowchart for Low Reaction Yield.

preventing degradation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of this compound in solution are exposure to light (photodegradation), inappropriate pH conditions (hydrolysis), and the presence of oxidizing agents (oxidative degradation). Temperature can also accelerate these degradation processes.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For short-term use, dissolving this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) is common. For aqueous solutions, it is crucial to use a buffered system to maintain a stable pH, preferably in the neutral to slightly alkaline range, as sulfonamides are generally more stable under these conditions.

Q3: How should I store solutions of this compound to minimize degradation?

A3: To minimize degradation, solutions should be stored at low temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent exposure to air and potential oxidation. For long-term storage, it is advisable to store the compound as a solid at -20°C.

Q4: Can I use antioxidants to prevent the degradation of my this compound solution?

A4: Yes, the use of antioxidants can be a viable strategy to mitigate oxidative degradation, particularly of the aromatic amine group. Common antioxidants used in pharmaceutical formulations include ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E). It is recommended to perform compatibility and stability studies to determine the optimal antioxidant and its concentration for your specific application.

Q5: What are the likely degradation products of this compound?

A5: Based on studies of similar sulfonamides, potential degradation products can arise from hydrolysis of the sulfonamide bonds, oxidation of the amino group, and photodegradation, which may involve cleavage of the S-N bond and hydroxylation of the benzene ring.

Troubleshooting Guides

Issue 1: Rapid loss of compound potency in an aqueous solution.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH Measure the pH of your solution. Adjust the pH to a neutral or slightly alkaline range (pH 7-9) using a suitable buffer system (e.g., phosphate buffer).Increased stability of the compound in solution.
Exposure to Light Store the solution in an amber vial or wrap the container in aluminum foil. Conduct experiments under subdued lighting conditions.Reduced rate of degradation, especially if photodegradation is the primary cause.
Oxidative Degradation Degas the solvent before use to remove dissolved oxygen. Consider adding a compatible antioxidant, such as ascorbic acid, to the solution.Slower degradation of the compound due to the inhibition of oxidative pathways.
Elevated Temperature Store the solution at a lower temperature (e.g., 2-8°C). Avoid prolonged exposure to room temperature or higher.Decreased rate of all degradation pathways.
Issue 2: Appearance of unknown peaks in HPLC analysis of the solution over time.
Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Analyze the degradation products using a stability-indicating HPLC method. Compare the retention times of the new peaks with known or suspected degradation products.Identification of the degradation pathway and confirmation of compound instability.
Contamination Prepare a fresh solution using high-purity solvent and a new vial of the compound. Ensure all glassware is scrupulously clean.Disappearance of the unknown peaks if they were due to external contamination.
Interaction with Container Switch to a different type of container material (e.g., from plastic to glass, or a different type of glass).Elimination of peaks that may arise from leaching or interaction with the container surface.

Data Presentation

Table 1: Illustrative Hydrolytic Stability of a Dichlorinated Aminobenzene Sulfonamide Derivative at 50°C

Disclaimer: The following data is illustrative and based on general knowledge of sulfonamide stability. Actual degradation rates for this compound may vary and should be determined experimentally.

pHHalf-life (t½) in daysPredominant Degradation Pathway
4.0> 365 (estimated)Generally stable, slow hydrolysis possible[1]
7.0> 365 (estimated)Generally stable[1]
9.0> 365 (estimated)Stable[1]

Table 2: Factors Influencing the Degradation of Sulfonamides in Solution

FactorEffect on StabilityRecommended Mitigation Strategy
Acidic pH (< 6) Increased susceptibility to hydrolysis of the sulfonamide bond.Maintain pH in the neutral to slightly alkaline range (7-9) using a buffer.
Basic pH (> 9) Generally more stable against hydrolysis.[1]Maintain pH in the neutral to slightly alkaline range (7-9) to balance stability and solubility.
UV/Visible Light Can lead to photodegradation, including cleavage of the S-N bond and ring hydroxylation.Store solutions in light-resistant containers (amber vials) and work in low-light conditions.
Oxidizing Agents Oxidation of the aromatic amine group.Use degassed solvents and consider the addition of antioxidants like ascorbic acid.
Elevated Temperature Accelerates the rate of all degradation pathways.Store solutions at reduced temperatures (2-8°C for short-term, -20°C for long-term).

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), HPLC grade

    • Amber glass vials with Teflon-lined caps

    • Argon or nitrogen gas (optional)

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry amber glass vial.

    • Add the calculated volume of DMSO to achieve the desired concentration.

    • Vortex the solution until the compound is completely dissolved.

    • (Optional) Purge the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.

    • Seal the vial tightly with the Teflon-lined cap.

    • Label the vial with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to 1 week), store the vial at 2-8°C.

    • For long-term storage, store the vial at -20°C. Before use, allow the solution to thaw completely and come to room temperature.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and pathways.

  • Materials:

    • Stock solution of this compound

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • HPLC system with a UV detector

    • pH meter

    • Incubator

    • Photostability chamber

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a specified time, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in an incubator at 60°C for a specified time, protected from light.

    • Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH guidelines. Keep a control sample wrapped in aluminum foil in the same chamber.

    • Analysis: Analyze all stressed samples and a control sample (stored at 2-8°C, protected from light) by a stability-indicating HPLC method at each time point to determine the extent of degradation and the formation of degradation products.

Mandatory Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation main This compound hydrolysis_product Hydrolysis Product (Cleavage of Sulfonamide Bond) main->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidized Product (e.g., Nitroso or Nitro derivative) main->oxidation_product [O] photo_product1 Photoproduct 1 (S-N Cleavage) main->photo_product1 hν (Light) photo_product2 Photoproduct 2 (Ring Hydroxylation) main->photo_product2 hν (Light)

Caption: Putative degradation pathways of this compound.

Troubleshooting_Workflow start Degradation Observed in Solution check_ph Check pH start->check_ph adjust_ph Adjust pH to 7-9 using a buffer check_ph->adjust_ph Incorrect check_light Check Light Exposure check_ph->check_light Correct adjust_ph->check_light protect_light Store in amber vial Work in low light check_light->protect_light Exposed check_oxygen Consider Oxidation check_light->check_oxygen Protected protect_light->check_oxygen prevent_oxidation Use degassed solvent Add antioxidant check_oxygen->prevent_oxidation Likely check_temp Check Temperature check_oxygen->check_temp Unlikely prevent_oxidation->check_temp lower_temp Store at 2-8°C check_temp->lower_temp Elevated reanalyze Re-analyze for Stability check_temp->reanalyze Controlled lower_temp->reanalyze

Caption: Troubleshooting workflow for addressing degradation of the compound in solution.

References

Technical Support Center: 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and Related Compounds in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference in assays involving 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and its closely related and more commonly referenced isomer, 4-Amino-6-chloro-1,3-benzenedisulfonamide. This latter compound is a known carbonic anhydrase inhibitor and a degradation product of the diuretic hydrochlorothiazide.[1][2] Due to their chemical nature as sulfonamides, these compounds can be prone to certain types of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is 4-Amino-6-chloro-1,3-benzenedisulfonamide and what are its known biological activities?

A1: 4-Amino-6-chloro-1,3-benzenedisulfonamide is a carbonic anhydrase inhibitor.[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. This compound is also a known impurity and hydrolysis product of the drug hydrochlorothiazide.[1][3]

Q2: Why might I be seeing unexpected or inconsistent results in my assay when using this compound?

A2: Compounds like 4-Amino-6-chloro-1,3-benzenedisulfonamide, which belong to the sulfonamide class, can sometimes lead to assay interference.[4] This can manifest as false positives, false negatives, or poor reproducibility. The interference can stem from various mechanisms, including but not limited to compound aggregation, non-specific reactivity, or interference with the assay's detection system. Such compounds are sometimes categorized as Pan-Assay Interference Compounds (PAINS).[5][6]

Q3: What are the common mechanisms of assay interference?

A3: Common mechanisms of assay interference include:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins non-specifically, leading to inhibition that is not target-specific.[7]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components, leading to a false signal.[5][8] Thiol reactivity is a common issue.

  • Fluorescence Interference: The compound may be intrinsically fluorescent (autofluorescence) or may quench the fluorescence of a reporter molecule in the assay, leading to a false signal.[9][10]

  • Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species like hydrogen peroxide, which can disrupt assay components.[11]

Q4: My compound is a known carbonic anhydrase inhibitor. How can I be sure my results are specific to this activity?

A4: To confirm that the observed activity is due to specific inhibition of carbonic anhydrase, you should run orthogonal assays. This could include using a different assay format to measure carbonic anhydrase activity or testing your compound against other, unrelated enzymes to check for specificity. Additionally, comparing the activity of your compound to a well-characterized carbonic anhydrase inhibitor, such as acetazolamide, can provide a valuable benchmark.[12][13]

Troubleshooting Guides

If you are experiencing issues with assays involving 4-Amino-6-chloro-1,3-benzenedisulfonamide, follow these troubleshooting steps.

Issue 1: High Rate of Hits or Apparent Non-Specific Inhibition

This may be indicative of compound aggregation.

Troubleshooting Workflow for Suspected Compound Aggregation

G start High hit rate or non-specific inhibition observed detergent_exp Run dose-response assay with and without 0.01% Triton X-100 start->detergent_exp analyze_ic50 Analyze IC50 shift detergent_exp->analyze_ic50 conclusion_agg Significant rightward IC50 shift suggests aggregation analyze_ic50->conclusion_agg >10-fold shift conclusion_no_agg No significant IC50 shift suggests another interference mechanism or true activity analyze_ic50->conclusion_no_agg <10-fold shift

Caption: Workflow to diagnose compound aggregation.

Experimental Protocol: Detergent Counter-Screen

  • Objective: To determine if the observed activity is due to the formation of colloidal aggregates.

  • Materials:

    • Test compound (4-Amino-6-chloro-1,3-benzenedisulfonamide)

    • Assay components (enzyme, substrate, buffer)

    • Triton X-100 (10% stock solution)

    • 96- or 384-well plates

  • Methodology:

    • Prepare two sets of assay plates.

    • In the first set, perform serial dilutions of the test compound in the standard assay buffer.

    • In the second set, perform the same serial dilutions in assay buffer supplemented with 0.01% Triton X-100.

    • Add all other assay components to the wells.

    • Incubate and read the plates according to the standard protocol.

  • Data Analysis:

    • Calculate the IC50 values for both conditions. A significant rightward shift in the IC50 in the presence of Triton X-100 is indicative of aggregation-based inhibition.[9][10]

Illustrative Data for Aggregation Analysis

ConditionIC50 of 4-Amino-6-chloro-1,3-benzenedisulfonamide (µM)Fold ShiftInterpretation
Standard Buffer5.2-Apparent Inhibition
+ 0.01% Triton X-100>100>19.2Likely Aggregator
Issue 2: Irreproducible Results or Activity in a Thiol-Containing Buffer

This may suggest interference due to chemical reactivity, particularly with cysteine residues in proteins.

Troubleshooting Workflow for Suspected Thiol Reactivity

G start Irreproducible results or activity varies with pre-incubation time dtt_exp Run assay with and without a high concentration of DTT (e.g., 1 mM) start->dtt_exp analyze_activity Compare compound activity dtt_exp->analyze_activity conclusion_reactive Loss of activity in the presence of DTT suggests thiol reactivity analyze_activity->conclusion_reactive conclusion_not_reactive No change in activity suggests another mechanism analyze_activity->conclusion_not_reactive

Caption: Workflow to diagnose thiol reactivity.

Experimental Protocol: Dithiothreitol (DTT) Counter-Screen

  • Objective: To determine if the compound's activity is due to non-specific reaction with thiol groups.

  • Methodology:

    • Perform the assay in the presence and absence of a high concentration of a reducing agent like DTT (e.g., 1 mM).

    • Compare the potency (e.g., IC50) of the compound under both conditions.

  • Data Analysis:

    • A significant decrease in potency in the presence of DTT suggests that the compound may be a thiol-reactive electrophile.[5]

Illustrative Data for Thiol Reactivity Analysis

ConditionIC50 of 4-Amino-6-chloro-1,3-benzenedisulfonamide (µM)Interpretation
Standard Buffer8.5Apparent Inhibition
+ 1 mM DTT> 200Potential Thiol Reactivity
Issue 3: Signal Interference in Fluorescence-Based Assays

This could be due to the compound's intrinsic fluorescence or its ability to quench the assay's fluorescent signal.

Troubleshooting Workflow for Fluorescence Interference

G start Unexpected signal in a fluorescence assay autofluorescence_check Measure fluorescence of the compound in assay buffer alone start->autofluorescence_check quenching_check Measure fluorescence of the reporter dye with and without the compound start->quenching_check analyze_results Analyze fluorescence data autofluorescence_check->analyze_results quenching_check->analyze_results conclusion_autofluorescence Signal from compound alone indicates autofluorescence analyze_results->conclusion_autofluorescence conclusion_quenching Reduced signal from reporter dye indicates quenching analyze_results->conclusion_quenching conclusion_ok No significant change analyze_results->conclusion_ok

Caption: Workflow for diagnosing fluorescence interference.

Experimental Protocol: Fluorescence Interference Check

  • Objective: To determine if the compound interferes with the fluorescence detection system.

  • Methodology for Autofluorescence:

    • Prepare serial dilutions of the compound in the assay buffer in a microplate.

    • Read the plate using the same excitation and emission wavelengths as the primary assay.

    • A significant signal above the buffer-only background indicates autofluorescence.[9]

  • Methodology for Quenching:

    • Prepare solutions of the assay's fluorescent reporter molecule at a concentration similar to that generated in the assay.

    • Add serial dilutions of the test compound to these solutions.

    • Measure the fluorescence. A concentration-dependent decrease in the reporter's fluorescence indicates quenching.

Signaling Pathway (for Carbonic Anhydrase Inhibition)

As 4-Amino-6-chloro-1,3-benzenedisulfonamide is a carbonic anhydrase inhibitor, its primary mechanism of action involves blocking the active site of this enzyme.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition CO2 CO2 CA_active_site CA Active Site (Zn-OH) CO2->CA_active_site binds H2O H2O H2O->CA_active_site regenerates HCO3 HCO3- CA_active_site->HCO3 releases H_plus H+ CA_active_site->H_plus releases Blocked_CA Inhibited CA Inhibitor 4-Amino-6-chloro-1,3- benzenedisulfonamide Inhibitor->CA_active_site binds to Zn2+

Caption: Inhibition of the carbonic anhydrase catalytic cycle.

References

Technical Support Center: Enhancing the Selectivity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide for Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, also known as Dichlorphenamide, for carbonic anhydrase II (CAII).

Troubleshooting Guides

Issue: My modified this compound analog shows reduced affinity for CAII.

  • Possible Cause: The chemical modification, intended to increase selectivity, may have disrupted a key interaction with the CAII active site. The sulfonamide group's interaction with the zinc ion is crucial for binding, and modifications to the benzene ring or the amino group can alter the electronic properties or steric fit necessary for optimal binding.

  • Troubleshooting Steps:

    • Computational Modeling: Perform molecular docking simulations of your analog in the CAII active site. This can help visualize the binding mode and identify any unfavorable steric clashes or loss of key hydrogen bonds.

    • Structure-Activity Relationship (SAR) Analysis: Systematically synthesize and test a series of analogs with subtle modifications to pinpoint which changes negatively impact affinity. For instance, vary the position and nature of substituents on the benzene ring.

    • Re-evaluate Modification Strategy: Consider if the modification is too bulky or electronically unfavorable for the CAII active site. The active site of CAII is well-characterized, and modifications should be designed to exploit differences between it and other CA isoforms.

Issue: My analog shows improved selectivity for CAII over CAI, but poor selectivity against other isoforms like CAIV or CAIX.

  • Possible Cause: The strategy to enhance selectivity might be too focused on the differences between CAI and CAII, neglecting the active site features of other isoforms. For example, the "tail approach" in sulfonamide inhibitor design aims to introduce moieties that interact with non-conserved amino acid residues in the middle and outer rims of the active site cleft. A tail that confers selectivity against CAI might not be effective against other isoforms.

  • Troubleshooting Steps:

    • Broaden Isoform Panel Testing: Screen your analogs against a wider panel of carbonic anhydrase isoforms to get a comprehensive selectivity profile.

    • Comparative Structural Analysis: Analyze the crystal structures of your target (CAII) and off-target isoforms (e.g., CAIV, CAIX, CAXII) to identify unique residues or pockets that can be exploited for selectivity.

    • "Three-Tails Approach": Consider a more advanced design strategy, such as the "three-tails approach," which involves adding three chemical appendages to the benzenesulfonamide scaffold. This allows for more extensive interactions with the variable residues at the entrance of the active site, potentially leading to higher isoform specificity.

Frequently Asked Questions (FAQs)

Q1: What is the baseline inhibitory profile of this compound (Dichlorphenamide) against common carbonic anhydrase isoforms?

A1: While extensive public data on the Ki values of Dichlorphenamide against a full panel of human carbonic anhydrase isoforms is limited, it is known to be a potent inhibitor of several isoforms, particularly CAII. For context, the table below presents Ki values for Acetazolamide, a well-characterized non-selective carbonic anhydrase inhibitor, and provides a general reference for the potency of sulfonamide-based inhibitors.

Q2: How can I quantitatively measure the selectivity of my this compound analog?

A2: Selectivity is quantified by determining the inhibition constant (Ki) of your analog against your target isoform (CAII) and comparing it to the Ki values against other off-target isoforms. The selectivity index (SI) is calculated by dividing the Ki for the off-target isoform by the Ki for the target isoform (e.g., SI = Ki CAI / Ki CAII). A higher SI value indicates greater selectivity for your target.

Q3: What are the key amino acid differences between CAII and other isoforms that I can exploit to enhance selectivity?

A3: The active sites of human carbonic anhydrase isoforms are highly conserved, but there are key differences in amino acid residues at the entrance and within the active site cleft that can be targeted. For example, residues at positions 67, 91, 131, 132, and 135 are known to vary between isoforms and can be targeted with modified inhibitor "tails" to achieve selectivity. A thorough analysis of the crystal structures of the target and off-target isoforms is recommended to guide rational drug design.

Quantitative Data

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide25012255.7

Experimental Protocols

Stopped-Flow CO2 Hydration Assay

This assay is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the inhibitory potency of their inhibitors. It measures the rate of pH change resulting from the CA-catalyzed hydration of CO2.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (e.g., CAI, CAII, CAIV, CAIX, CAXII)

  • CO2-saturated water

  • Assay Buffer (e.g., 10 mM HEPES, pH 7.5, containing 0.1 M Na2SO4)

  • pH indicator (e.g., Phenol Red, 0.2 mM)

  • Inhibitor stock solutions (in DMSO)

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.

  • Reagent Preparation:

    • Syringe A: Prepare a solution containing the CA enzyme, assay buffer, and pH indicator.

    • Syringe B: Prepare a CO2-saturated water solution.

  • Inhibition Assay:

    • To determine the inhibition constant (Ki), pre-incubate the enzyme solution in Syringe A with various concentrations of the inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by rapidly mixing the contents of Syringe A and Syringe B.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for Phenol Red) as the hydration of CO2 causes a drop in pH.

  • Data Analysis:

    • Determine the initial rate of the reaction from the slope of the absorbance change over time.

    • Measure the uncatalyzed rate by performing the reaction without the enzyme and subtract this from the catalyzed rates.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate (CO2) concentration and KM is the Michaelis-Menten constant for the enzyme.

Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates ligand binding and stabilization of the protein.

Materials:

  • Real-time PCR instrument or a dedicated thermal shift assay instrument

  • Purified recombinant human carbonic anhydrase isoforms

  • Fluorescent dye (e.g., SYPRO™ Orange)

  • Assay Buffer

  • Inhibitor stock solutions (in DMSO)

Procedure:

  • Reaction Setup: In a PCR plate, prepare a reaction mixture containing the CA enzyme, assay buffer, and the fluorescent dye.

  • Inhibitor Addition: Add the inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor (DMSO only).

  • Thermal Denaturation: Place the plate in the instrument and gradually increase the temperature from a baseline (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate.

  • Fluorescence Measurement: The instrument monitors the fluorescence intensity in each well as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition in the melting curve represents the melting temperature (Tm).

    • A shift in the Tm (ΔTm) in the presence of the inhibitor compared to the control indicates binding. The magnitude of the ΔTm can be correlated with the binding affinity of the inhibitor.

Visualizations

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assays Biochemical Assays cluster_data Data Analysis start Design Analog of This compound synthesis Synthesize Analog start->synthesis purification Purify and Characterize Analog synthesis->purification stopped_flow Stopped-Flow CO2 Hydration Assay purification->stopped_flow Test Analog tsa Thermal Shift Assay purification->tsa Test Analog ki_determination Determine Ki for CAII and other isoforms stopped_flow->ki_determination tsa->ki_determination selectivity_index Calculate Selectivity Index (SI) ki_determination->selectivity_index sar_analysis Structure-Activity Relationship (SAR) Analysis selectivity_index->sar_analysis sar_analysis->start Iterate Design

Caption: Workflow for enhancing the selectivity of this compound analogs for CAII.

Technical Support Center: Scale-up Synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. The information provided is based on established principles of chemical process scale-up and data available for analogous reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the synthesis of this compound, particularly focusing on the dichlorination of 4-Amino-6-chlorobenzene-1,3-disulfonamide.

Problem/Observation Potential Cause Suggested Solution
Low Yield of Dichloro Product Incomplete reaction.- Increase reaction time. - Gradually increase temperature, monitoring for exotherms. - Ensure adequate mixing to maintain homogeneity. - Check the concentration and quality of reagents (HCl, H₂O₂).
Side reactions consuming starting material.- Optimize the addition rate of the chlorinating agent to control the reaction rate and minimize byproduct formation. - Analyze for common byproducts to understand competing reaction pathways.
Formation of Impurities Over-chlorination leading to trichloro-derivatives.- Precisely control the stoichiometry of the chlorinating agent. - Lower the reaction temperature to improve selectivity. - Implement in-process controls (e.g., HPLC) to monitor the reaction progress and stop at the optimal point.
Degradation of the amino group.- Protect the amino group prior to chlorination, if feasible for the process. - Use milder chlorinating agents or reaction conditions.
Unreacted starting material.- Enhance mixing efficiency in the reactor. - Re-evaluate the reaction stoichiometry and consider a slight excess of the chlorinating agent, with careful monitoring.
Exothermic Reaction / Runaway Poor heat dissipation at a larger scale.- Ensure the reactor's cooling system is appropriately sized for the batch volume. - Implement a controlled, slow addition of the oxidizing agent (e.g., H₂O₂). - Use a solvent with a good heat capacity to act as a heat sink. - Refer to the thermal risk assessment diagram below.
Product Isolation Difficulties Product precipitation issues.- Conduct solubility studies to determine optimal crystallization/precipitation conditions (solvent, temperature, pH). - Control the cooling rate during crystallization to obtain a more easily filterable solid.
Oily or tarry product.- This may indicate the presence of impurities. Analyze the crude product to identify the impurities and develop a suitable purification strategy (e.g., recrystallization from a different solvent system, column chromatography).
Inconsistent Batch-to-Batch Results Variability in raw material quality.- Implement stringent quality control checks on all incoming raw materials.
Lack of precise process control.- Standardize all reaction parameters, including addition rates, mixing speeds, and temperature profiles. - Utilize process analytical technology (PAT) for real-time monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most commonly cited laboratory method that can be adapted for scale-up is the direct chlorination of 4-Amino-6-chlorobenzene-1,3-disulfonamide.[1] This is typically achieved using a mixture of hydrochloric acid and an oxidizing agent like hydrogen peroxide in a suitable solvent such as acetic acid.[1]

Q2: What are the primary safety concerns during the scale-up of this synthesis?

A2: The primary safety concerns include:

  • Exothermic Reaction: The chlorination reaction can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[2][3] Careful management of reagent addition and efficient cooling are critical.

  • Hazardous Reagents: Handling of corrosive materials like hydrochloric acid and strong oxidizers such as hydrogen peroxide requires appropriate personal protective equipment (PPE) and engineering controls.

  • Gas Evolution: The reaction between hydrochloric acid and hydrogen peroxide can generate chlorine gas, which is toxic and requires a well-ventilated area or a closed system with a scrubber.[4][5]

Q3: How can I control the formation of over-chlorinated byproducts?

A3: Controlling over-chlorination is crucial for achieving high purity. Key strategies include:

  • Stoichiometric Control: Precise control over the molar ratio of the chlorinating agent to the starting material is essential.

  • Temperature Management: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the formation of the desired dichloro product over trichloro- derivatives.

  • Reaction Monitoring: Implementing in-process analytical techniques, such as HPLC, allows for real-time monitoring of the reaction progress. The reaction can then be quenched once the optimal conversion to the desired product is achieved.

Q4: What are the recommended purification methods for the final product at an industrial scale?

A4: For industrial-scale purification of chlorinated aromatic compounds, the following methods are commonly employed:

  • Recrystallization: This is a cost-effective method for removing impurities. The choice of solvent is critical and should be determined through laboratory-scale experiments.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation can be an effective purification technique.[6]

  • Adsorption: Activated carbon or other adsorbents can be used to remove colored impurities and other byproducts.[1]

Q5: Are there any specific materials of construction recommended for the reactor?

A5: Given the corrosive nature of the reactants (hydrochloric acid), glass-lined or corrosion-resistant alloy reactors are recommended. It is crucial to ensure that all wetted parts, including agitators, baffles, and valves, are compatible with the reaction mixture.

Experimental Protocols

While a specific, detailed industrial-scale protocol for this synthesis is not publicly available, the following laboratory-scale procedure can be used as a starting point for process development and scale-up studies.

Synthesis of this compound from 4-Amino-6-chlorobenzene-1,3-disulfonamide [1]

  • Materials:

    • 4-Amino-6-chlorobenzene-1,3-disulfonamide

    • Glacial Acetic Acid

    • Concentrated Hydrochloric Acid

    • Hydrogen Peroxide (30% solution)

  • Procedure:

    • Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in glacial acetic acid in a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel.

    • Cool the mixture in an ice bath.

    • Slowly add a pre-mixed solution of concentrated hydrochloric acid and hydrogen peroxide to the reaction mixture while maintaining the temperature below a predetermined setpoint (e.g., 10-15 °C).

    • After the addition is complete, allow the reaction to stir at a controlled temperature until in-process analysis indicates the completion of the reaction.

    • The product can be isolated by quenching the reaction mixture with water and filtering the resulting precipitate.

    • The crude product should be washed with water to remove residual acids and then dried.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Note: This is a generalized procedure. The exact stoichiometry, reaction times, and temperatures need to be optimized for each specific scale of operation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_completeness Check Reaction Completeness (e.g., TLC, HPLC) start->check_completeness incomplete Reaction Incomplete check_completeness->incomplete No complete Reaction Complete check_completeness->complete Yes sub_incomplete Investigate Incomplete Reaction incomplete->sub_incomplete sub_complete Investigate Other Losses complete->sub_complete increase_time Increase Reaction Time sub_incomplete->increase_time increase_temp Increase Temperature (monitor exotherm) sub_incomplete->increase_temp check_reagents Verify Reagent Quality and Concentration sub_incomplete->check_reagents check_side_reactions Analyze for Byproducts sub_complete->check_side_reactions review_workup Review Isolation/ Purification Procedure sub_complete->review_workup optimize_addition Optimize Reagent Addition Rate check_side_reactions->optimize_addition

Caption: Troubleshooting workflow for addressing low product yield.

Thermal Risk Assessment for Scale-up

References

Validation & Comparative

A Comparative Analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (Dichlorphenamide) and Other Key Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carbonic anhydrase inhibitor 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, clinically known as Dichlorphenamide, against other prominent inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. This analysis is supported by experimental data on their inhibitory potency against various human carbonic anhydrase isoenzymes.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Their inhibition has been a therapeutic strategy for a variety of conditions, most notably glaucoma, and more recently, certain types of periodic paralysis. This guide focuses on a comparative assessment of Dichlorphenamide and other clinically significant CA inhibitors, providing a quantitative basis for their differentiation.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of these compounds against various human carbonic anhydrase (hCA) isoenzymes is a critical determinant of their therapeutic efficacy and side-effect profiles. The inhibition constants (Ki) are a direct measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for Dichlorphenamide, Acetazolamide, Dorzolamide, and Brinzolamide against several key hCA isoforms.

IsoformDichlorphenamide (Ki, nM)Acetazolamide (Ki, nM)Dorzolamide (Ki, nM)Brinzolamide (Ki, nM)
hCA I 25250903800
hCA II 381293.2
hCA IV 4.5745443
hCA IX 25254248
hCA XII 5.75.74.55.1
hCA XIV 48418593

Note: The Ki values are compiled from various sources and are intended for comparative purposes. Absolute values may vary slightly depending on the specific experimental conditions.

Mechanism of Action: The Signaling Pathway of Carbonic Anhydrase Inhibition

Carbonic anhydrase inhibitors, including Dichlorphenamide and its counterparts, exert their effects by blocking the activity of carbonic anhydrase enzymes. This inhibition disrupts the reversible hydration of carbon dioxide to bicarbonate and protons, a key step in many physiological processes. In the eye, this leads to a reduction in aqueous humor formation and consequently lowers intraocular pressure, which is beneficial in the treatment of glaucoma. The general mechanism is depicted in the following signaling pathway diagram.

CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation CA Carbonic Anhydrase CA->H2CO3 Catalyzes Effect Reduced Bicarbonate & Proton Formation Inhibitor Carbonic Anhydrase Inhibitor Inhibitor->CA Inhibits Physiological_Outcome Physiological Outcome (e.g., Decreased Aqueous Humor Production) Effect->Physiological_Outcome Leads to

Caption: General signaling pathway of carbonic anhydrase inhibition.

Experimental Workflow for Comparative Analysis

The determination of the inhibitory potency of these compounds relies on robust and standardized experimental workflows. A typical process for comparing carbonic anhydrase inhibitors involves in vitro enzyme inhibition assays to determine key parameters like IC50 and Ki values. This is often followed by cellular and in vivo studies to assess efficacy and selectivity in a more biologically relevant context.

cluster_0 In Vitro Analysis cluster_1 Cellular & In Vivo Analysis cluster_2 Comparative Evaluation Enzyme_Prep Purified Carbonic Anhydrase Isoforms Assay Enzyme Inhibition Assay (e.g., Stopped-Flow CO₂ Hydration) Enzyme_Prep->Assay Inhibitor_Prep Preparation of Inhibitor Stock Solutions Inhibitor_Prep->Assay Data_Analysis Determination of IC₅₀ and Ki Values Assay->Data_Analysis Comparison Comparative Analysis of Potency, Selectivity, and Efficacy Data_Analysis->Comparison Cell_Assay Cellular Thermal Shift Assay (CETSA) for Target Engagement Cell_Assay->Comparison Animal_Model In Vivo Efficacy Studies (e.g., Glaucoma Animal Model) PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Animal_Model->PK_PD PK_PD->Comparison

Caption: Experimental workflow for comparing carbonic anhydrase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate and compare carbonic anhydrase inhibitors.

In Vitro Enzyme Inhibition Assay: Stopped-Flow CO₂ Hydration Method

This is the gold-standard method for determining the inhibition constants (Ki) of carbonic anhydrase inhibitors.

  • Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye in a stopped-flow spectrophotometer, which allows for the measurement of initial reaction rates.

  • Materials:

    • Purified recombinant human carbonic anhydrase isoenzymes (e.g., hCA I, II, IV, IX, XII, XIV).

    • Inhibitor stock solutions (typically dissolved in DMSO).

    • Buffer solution (e.g., 20 mM HEPES, pH 7.4).

    • pH indicator solution (e.g., 0.2 mM p-nitrophenol).

    • CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water at a controlled temperature).

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Enzyme-Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the formation of the enzyme-inhibitor complex.

    • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer in the stopped-flow instrument.

    • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at a specific wavelength (e.g., 400 nm for p-nitrophenol).

    • Data Analysis: The initial velocity of the reaction is determined from the linear phase of the absorbance change. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial velocities against the inhibitor concentration and fitting the data to a dose-response curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to verify and quantify the interaction between a drug and its target protein in a cellular environment.

  • Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then subjected to a heat gradient. The stabilization of the target protein by the inhibitor leads to less protein denaturation and aggregation at elevated temperatures. The amount of soluble target protein remaining after heat treatment is quantified to assess target engagement.

  • Materials:

    • Cultured cells expressing the target carbonic anhydrase isoenzyme(s).

    • Inhibitor stock solutions.

    • Cell lysis buffer (containing protease inhibitors).

    • Equipment for heat treatment (e.g., PCR thermocycler).

    • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer).

  • Procedure:

    • Cell Treatment: Intact cells are incubated with the carbonic anhydrase inhibitor at various concentrations for a specific duration to allow for cell penetration and target binding. A vehicle control (e.g., DMSO) is run in parallel.

    • Heat Shock: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).

    • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • Protein Quantification: The amount of the specific soluble carbonic anhydrase isoenzyme in the supernatant is quantified using a suitable protein detection method, such as Western blotting or an immunoassay.

    • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. Isothermal dose-response curves can be generated by heating the cells at a single, optimized temperature with varying inhibitor concentrations to determine the EC₅₀ for target engagement.

Comparative Efficacy of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and its structural isomers. Due to a lack of direct comparative experimental data in peer-reviewed literature, this document focuses on established structure-activity relationships for analogous benzenesulfonamide derivatives, which are known to act as carbonic anhydrase inhibitors and diuretics. Detailed experimental protocols for assessing carbonic anhydrase inhibitory activity and diuretic efficacy are provided to facilitate further research in this area.

Introduction to this compound

This compound belongs to the class of aromatic sulfonamides, a group of compounds extensively studied for their therapeutic properties. A key structural isomer, 4-Amino-6-chloro-1,3-benzenedisulfonamide, is recognized as an impurity and a degradation product of the widely used diuretic, hydrochlorothiazide.[1] These compounds primarily exert their pharmacological effects through the inhibition of carbonic anhydrase (CA) enzymes.

Efficacy Comparison: A Structure-Activity Relationship Perspective

Direct experimental data comparing the efficacy of this compound and its various dichlorinated isomers is not currently available in the public domain. However, extensive research on benzenesulfonamide-based carbonic anhydrase inhibitors allows for a qualitative prediction of their relative potencies based on their substitution patterns.

The primary mechanism of action for this class of compounds is the binding of the sulfonamide group (-SO₂NH₂) to the zinc ion within the active site of carbonic anhydrase. The substitution pattern on the benzene ring significantly influences the binding affinity and isoform selectivity of the inhibitor.

Key Structural Considerations for Efficacy:

  • Position of the Amino Group: The amino group (-NH₂) generally enhances the binding affinity to carbonic anhydrase.

  • Position of the Chloro Groups: The position of the electron-withdrawing chloro groups on the benzene ring is critical in modulating the acidity of the sulfonamide protons and the overall electronic properties of the molecule, which in turn affects binding affinity. For some related diarylamide benzenesulfonamide inhibitors, a meta-positioning of substituents has been shown to be more favorable for activity than para- or ortho-positions.

  • Disulfonamide Moiety: The presence of two sulfonamide groups, as in benzenedisulfonamides like dichlorophenamide and 4-amino-6-chloro-benzene-1,3-disulfonamide, often leads to potent carbonic anhydrase inhibition.

Based on these principles, it is hypothesized that the different isomers of 4-amino-dichlorobenzene-1,3-disulfonamide will exhibit varying degrees of carbonic anhydrase inhibition and, consequently, diuretic activity. However, without direct experimental evidence, a definitive ranking of their efficacy remains speculative.

Quantitative Data Summary

As direct comparative experimental data is unavailable, the following table serves as a template for researchers to populate upon conducting relevant assays. The key parameters to measure would be the half-maximal inhibitory concentration (IC₅₀) against various carbonic anhydrase isoforms and in vivo diuretic activity.

CompoundCarbonic Anhydrase II IC₅₀ (nM)Carbonic Anhydrase IV IC₅₀ (nM)Diuretic Activity (Urine Volume Increase %)Reference
This compoundData Not AvailableData Not AvailableData Not Available
Isomer 1 (e.g., 4-Amino-2,3-dichlorobenzene-1,3-disulfonamide)Data Not AvailableData Not AvailableData Not Available
Isomer 2 (e.g., 4-Amino-2,5-dichlorobenzene-1,3-disulfonamide)Data Not AvailableData Not AvailableData Not Available
Isomer 3 (e.g., 4-Amino-3,5-dichlorobenzene-1,3-disulfonamide)Data Not AvailableData Not AvailableData Not Available
Reference Compound
Acetazolamide~12~30Varies with dose
Hydrochlorothiazide~300~15Varies with dose

Experimental Protocols

To facilitate the direct comparison of these compounds, the following detailed experimental protocols are provided.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the potency of the compounds in inhibiting carbonic anhydrase activity, typically using a colorimetric method.

Materials and Reagents:

  • Purified human carbonic anhydrase II (hCA II) and IV (hCA IV)

  • Test compounds (this compound and its isomers)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Acetazolamide as a positive control

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Dissolve the test compounds and acetazolamide in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in Tris-HCl buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Prepare a working solution of hCA II and hCA IV in Tris-HCl buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the respective compound dilution (or buffer for control).

    • Add 20 µL of the enzyme solution.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 20 µL of pNPA solution.

  • Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of p-nitrophenol formation (the slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the control. Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Diuretic Activity Assay in Rats

This assay evaluates the diuretic effect of the compounds by measuring urine output and electrolyte excretion in rats.

Materials and Reagents:

  • Wistar rats (male, 200-250 g)

  • Test compounds

  • Furosemide or Hydrochlorothiazide as a positive control

  • Normal saline (0.9% NaCl)

  • Metabolic cages for individual housing and urine collection

  • Flame photometer for electrolyte analysis

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

  • Experimental Groups: Divide the rats into groups (n=6 per group):

    • Control group (vehicle only, e.g., normal saline with a suspending agent)

    • Positive control group (e.g., Furosemide, 10 mg/kg)

    • Test groups (different doses of each isomer)

  • Dosing: Fast the rats overnight with free access to water. Administer a saline load (e.g., 25 mL/kg, p.o.) to all animals. Thirty minutes later, administer the test compounds, positive control, or vehicle orally.

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 0-6 hours and 6-24 hours).

  • Measurements:

    • Record the total urine volume for each collection period.

    • Measure the concentration of Na⁺ and K⁺ in the urine samples using a flame photometer.

  • Data Analysis: Calculate the total urine output, and Na⁺ and K⁺ excretion for each group. Compare the results from the test groups with the control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizing Mechanisms and Workflows

To aid in the understanding of the underlying biochemical processes and experimental designs, the following diagrams are provided.

G cluster_pathway Carbonic Anhydrase Inhibition Pathway CO2 CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 Hydration (Catalyzed by CA) HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation CA Carbonic Anhydrase (CA) Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CA Binds to Zn²⁺ in active site

Caption: General mechanism of carbonic anhydrase inhibition.

G cluster_workflow In Vivo Diuretic Activity Workflow start Animal Acclimatization grouping Grouping of Rats start->grouping fasting Overnight Fasting grouping->fasting saline_load Oral Saline Load fasting->saline_load dosing Compound Administration (Oral) saline_load->dosing collection Urine Collection (Metabolic Cages) dosing->collection analysis Urine Volume & Electrolyte Measurement collection->analysis end Data Analysis & Comparison analysis->end

Caption: Experimental workflow for in vivo diuretic activity assay.

Conclusion

While this compound and its isomers represent a promising area for the development of novel carbonic anhydrase inhibitors and diuretics, a clear understanding of their comparative efficacy is currently hampered by the lack of direct experimental data. The provided structure-activity relationship insights and detailed experimental protocols are intended to serve as a valuable resource for researchers aiming to fill this knowledge gap. Further investigation into the synthesis and biological evaluation of these specific isomers is crucial to elucidate their therapeutic potential.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, specific validated analytical method documentation for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is not publicly available. This guide provides a comparative framework based on a validated method for a structurally similar compound, 4-aminobenzene sulfonamide, and established analytical principles for sulfonamide impurities.[1] This approach serves as a representative example for researchers, scientists, and drug development professionals.

Introduction

This compound is a known impurity and degradation product of the diuretic drug Hydrochlorothiazide. Ensuring the purity and quality of pharmaceutical products necessitates the development and validation of robust analytical methods to detect and quantify such impurities. This guide compares several analytical techniques for this purpose, with a focus on a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, and outlines the validation process in accordance with international guidelines.[2][3]

Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and throughput. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally unstable compounds like sulfonamides.[4] Other techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternative or complementary information.[5][6]

Quantitative Data Summary

The following table summarizes the typical performance of a validated RP-HPLC method for a related sulfonamide impurity and provides a qualitative comparison with other analytical techniques.[1]

Parameter RP-HPLC with UV/PDA Detector (Representative Data) TLC GC-MS LC-MS/MS
Specificity High (can resolve from other impurities)Low to MediumHigh (mass spec identification)Very High (mass spec identification)
Linearity (Correlation Coefficient) > 0.999Semi-quantitative at bestGoodExcellent
Range LOQ to 200% of the limit concentrationLimitedWideWide
Accuracy (% Recovery) 85 - 115%Not typically measuredHighHigh
Precision (%RSD) < 2%PoorGoodExcellent
Limit of Detection (LOD) ~0.05 µg/mL~1 µ g/spot Lower (pg-ng range)Very Low (pg-fg range)
Limit of Quantitation (LOQ) ~0.15 µg/mLNot typically measuredLow (ng range)Very Low (pg range)
Throughput MediumHighLow to MediumMedium
Cost MediumLowHighHigh

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and reliable results.

Representative RP-HPLC Method for Sulfonamide Impurity Analysis

This protocol is based on a validated method for 4-aminobenzene sulfonamide and is expected to be a good starting point for method development for this compound.[1][7]

  • Instrumentation: HPLC with a UV-Visible or Photo-Diode Array (PDA) detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: Buffer (e.g., 0.1% formic acid in water)

    • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Diluent: HPLC grade water.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the diluent (e.g., 500 µg/mL).

    • Prepare working standards by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation:

    • Accurately weigh and dissolve the drug substance (e.g., Hydrochlorothiazide) in the diluent to a final concentration of approximately 1000 µg/mL.

    • For accuracy studies, spike the sample solution with known amounts of the impurity standard.

Thin-Layer Chromatography (TLC)

TLC is a cost-effective and rapid screening method.[8]

  • Stationary Phase: TLC plates coated with silica gel 60 F254.

  • Mobile Phase: A solvent system that provides good separation, for example, a mixture of ethyl acetate and hexane.

  • Sample Application: Spot the sample and standard solutions onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: View the separated spots under UV light at 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile or semi-volatile compounds. Sulfonamides are generally not volatile and would require derivatization.[9]

  • Derivatization: A necessary step to increase the volatility of the analyte.

  • Column: A capillary column suitable for the derivatized analyte.

  • Carrier Gas: Helium or Hydrogen.

  • Ionization: Electron Impact (EI).

  • Detector: Mass Spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level impurity analysis.[10]

  • LC System: Similar to the HPLC system described above.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for sulfonamides.

  • Mass Analyzer: Triple Quadrupole (QqQ) for Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the target analyte would need to be determined.

Method Validation Workflow and Logic

The validation of an analytical method ensures that it is suitable for its intended purpose.[11][12] The following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting an appropriate analytical technique.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Method's Intended Use B Develop and Optimize Method A->B C Define Validation Parameters and Acceptance Criteria (ICH Q2(R2)) B->C D Write Validation Protocol C->D E Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) D->E F Collect and Analyze Data E->F G Compare Results to Acceptance Criteria F->G H Write Validation Report G->H I Implement for Routine Use H->I

Caption: General workflow for analytical method validation.

G cluster_1 Logic for Selecting an Analytical Method Start Need to Analyze Impurity? Qualitative Qualitative or Quantitative? Start->Qualitative Screening Screening Qualitative->Screening Qualitative Quantitative Quantitative Qualitative->Quantitative Quantitative TLC Use TLC Screening->TLC Trace Trace Level? Quantitative->Trace HPLC Use HPLC-UV/PDA Trace->HPLC No LCMS Use LC-MS/MS Trace->LCMS Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Enzymatic Cross-Reactivity of Dichlorinated Benzene-1,3-Disulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the enzymatic cross-reactivity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and related dichlorinated benzene-1,3-disulfonamide compounds. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected primary enzymatic targets, potential off-target interactions, and the standardized experimental protocols to assess such activities. The information is based on the well-established pharmacology of the sulfonamide functional group and its derivatives.

Primary Enzymatic Target: Carbonic Anhydrases

The benzene-1,3-disulfonamide scaffold is a classic backbone for potent inhibitors of zinc-containing metalloenzymes, particularly the carbonic anhydrases (CAs). Aromatic and heterocyclic sulfonamides are known to act as strong inhibitors of various CA isozymes.[1][2] The primary sulfonamide group (SO₂NH₂) is crucial for coordinating with the zinc ion in the active site of these enzymes.

There are at least 16 known carbonic anhydrase isoforms in mammals, some of which are cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), or mitochondrial (e.g., CA VA, CA VB).[3] Many of these isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer.[3] For instance, the tumor-associated isoforms CA IX and CA XII are often overexpressed in hypoxic tumors and are targets for novel anticancer agents.[1][4]

A closely related compound, 4-Amino-6-chlorobenzene-1,3-disulfonamide (also known as chloraminophenamide), is a known carbonic anhydrase inhibitor.[5] Given the structural similarity, this compound is predicted to be a potent inhibitor of several carbonic anhydrase isoforms.

Potential for Cross-Reactivity with Other Enzymes

While CAs are the most probable primary targets, the sulfonamide moiety is present in a wide range of therapeutic agents, and cross-reactivity with other enzymes is an important consideration in drug development. Potential off-target enzyme families for sulfonamide-based compounds include:

  • Acetylcholinesterase (AChE): Some novel sulfonamide derivatives have been synthesized and evaluated as dual inhibitors of both carbonic anhydrases and acetylcholinesterase, an enzyme critical in neurotransmission.[6]

  • Cyclooxygenases (COX-1/COX-2): Certain dihydropyrazole sulfonamide derivatives have been designed and evaluated as inhibitors of COX-1 and COX-2, enzymes involved in inflammation.[7]

  • Bromodomain-containing protein 4 (BRD4): Phenylisoxazole sulfonamide derivatives have been identified as potent inhibitors of BRD4, a protein involved in the regulation of gene expression and a target in acute myeloid leukemia.[8]

  • Other Kinases and Hydrolases: The broad chemical space occupied by sulfonamide derivatives means that interactions with other enzymes, while less common, cannot be ruled out without experimental validation.

Data on Enzyme Inhibition

The following tables present a template for summarizing quantitative data on the inhibition of primary targets and potential off-targets by a hypothetical dichlorinated benzene-1,3-disulfonamide.

Table 1: Inhibitory Activity against Human Carbonic Anhydrase Isoforms

Enzyme IsoformInhibition Constant (Kᵢ) [nM]IC₅₀ [nM]
hCA I (cytosolic)Data not availableData not available
hCA II (cytosolic)Data not availableData not available
hCA IX (transmembrane, tumor-associated)Data not availableData not available
hCA XII (transmembrane, tumor-associated)Data not availableData not available
hCA IV (membrane-bound)Data not availableData not available
hCA VA/VB (mitochondrial)Data not availableData not available

Table 2: Cross-Reactivity Profile against Other Enzyme Classes

Enzyme TargetEnzyme ClassInhibition Constant (Kᵢ) [µM]IC₅₀ [µM]
Acetylcholinesterase (AChE)HydrolaseData not availableData not available
Cyclooxygenase-1 (COX-1)OxidoreductaseData not availableData not available
Cyclooxygenase-2 (COX-2)OxidoreductaseData not availableData not available
Bromodomain-containing protein 4 (BRD4)Reader ProteinData not availableData not available

Signaling Pathways and Experimental Workflows

Visualizations of relevant biological pathways and experimental procedures are crucial for understanding the context of enzyme inhibition and the methods used for its assessment.

Simplified Carbonic Anhydrase IX Signaling in Hypoxic Tumors Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX Carbonic Anhydrase IX (CAIX) (Membrane Protein) CAIX_Gene->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Extracellular_Acidosis Extracellular Acidosis HCO3_H->Extracellular_Acidosis H⁺ Export Intracellular_Alkalinization Intracellular Alkalinization HCO3_H->Intracellular_Alkalinization HCO₃⁻ Import Metastasis Metastasis Extracellular_Acidosis->Metastasis Tumor_Survival Tumor Cell Survival & Proliferation Intracellular_Alkalinization->Tumor_Survival Inhibitor 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide Inhibitor->CAIX Inhibition

Caption: Role of CAIX in tumor acidosis and survival, and the point of inhibition.

Experimental Workflow for Assessing Enzyme Cross-Reactivity Compound Test Compound (4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide) Primary_Screen Primary Target Assay (e.g., Carbonic Anhydrase II) Compound->Primary_Screen Primary_Hit Primary Target Hit? (e.g., IC₅₀ < 10 µM) Primary_Screen->Primary_Hit Dose_Response Dose-Response & Kᵢ Determination (Primary Target Isoforms) Primary_Hit->Dose_Response Yes No_Activity No Significant Activity Primary_Hit->No_Activity No Selectivity_Panel Selectivity Profiling (Panel of diverse enzymes: kinases, proteases, etc.) Dose_Response->Selectivity_Panel Off_Target_Hit Off-Target Hit? (% Inhibition > 50% at 10 µM) Selectivity_Panel->Off_Target_Hit Off_Target_IC50 Dose-Response & IC₅₀ Determination (Off-Target Enzyme) Off_Target_Hit->Off_Target_IC50 Yes Highly_Selective Highly Selective Inhibitor Off_Target_Hit->Highly_Selective No SAR_Analysis Structure-Activity Relationship (SAR) & Selectivity Analysis Off_Target_IC50->SAR_Analysis Highly_Selective->SAR_Analysis

Caption: A typical workflow for evaluating the selectivity of an enzyme inhibitor.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data.

Protocol 1: Determination of IC₅₀ and Kᵢ for Carbonic Anhydrase

This protocol is based on the stopped-flow method for measuring CO₂ hydration activity.

  • Enzyme and Compound Preparation:

    • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are purified and their concentration is determined.

    • The test compound, this compound, is dissolved in DMSO to create a stock solution (e.g., 10 mM). Serial dilutions are prepared in the assay buffer.

  • Assay Principle:

    • The assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a decrease in the pH of a buffered solution.

    • A pH indicator (e.g., p-nitrophenol) is used, and the change in its absorbance is monitored over time.

  • Stopped-Flow Measurement:

    • The assay is performed using a stopped-flow instrument.

    • Syringe 1 contains the enzyme solution (in a suitable buffer, e.g., TAPS, pH 8.3) pre-incubated with various concentrations of the inhibitor or DMSO (as a control).

    • Syringe 2 contains a CO₂-saturated solution (in the same buffer with the pH indicator).

    • The solutions are rapidly mixed, and the absorbance change (e.g., at 400 nm) is recorded for a few seconds.

  • Data Analysis:

    • The initial rates of the reaction are calculated from the linear phase of the absorbance change.

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO).

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response equation.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and its Michaelis-Menten constant (Kₘ).

Protocol 2: General Cross-Reactivity Screening

This protocol describes a general approach for screening the compound against a panel of diverse enzymes.

  • Enzyme Panel Selection:

    • A panel of enzymes representing different classes (e.g., kinases, proteases, phosphatases, other hydrolases) is selected. Commercially available screening services are often used for this purpose.

  • Primary Screening:

    • The compound is typically tested at a single high concentration (e.g., 10 µM) against all enzymes in the panel.

    • The assay format will be specific to each enzyme (e.g., fluorescence, luminescence, absorbance-based).

    • The percentage of inhibition relative to a control reaction is calculated.

  • Hit Confirmation and IC₅₀ Determination:

    • For any enzyme where significant inhibition (e.g., >50%) is observed, the result is confirmed by re-testing.

    • A full dose-response curve is then generated by testing the compound at multiple concentrations (e.g., 8-10 concentrations in a semi-log dilution series).

    • The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic model.

  • Mechanism of Inhibition Studies:

    • For confirmed off-target hits, further studies may be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring reaction rates at varying concentrations of both the substrate and the inhibitor.

By following this structured approach, researchers can build a comprehensive profile of the enzymatic activity and selectivity of this compound or any other novel chemical entity.

References

Comparative Analysis of Dichlorinated versus Monochlorinated Aminobenzene Disulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance and underlying mechanisms of mono- and dichlorinated aminobenzene disulfonamides, supported by experimental data and detailed protocols.

This guide provides a detailed comparative study of dichlorinated and monochlorinated aminobenzene disulfonamides, focusing on their efficacy as carbonic anhydrase inhibitors and antimicrobial agents. The addition of a second chlorine atom to the aminobenzene disulfonamide scaffold significantly influences its biological activity, offering a potent avenue for drug design and development.

Data Presentation

Carbonic Anhydrase Inhibition

The inhibitory effects of 4-amino-6-chlorobenzene-1,3-disulfonamide (monochlorinated) and 4-amino-5,6-dichlorobenzene-1,3-disulfonamide (dichlorinated) on various human carbonic anhydrase (hCA) isoforms are summarized below. The data reveals that the dichlorinated analog exhibits significantly enhanced inhibitory potency, particularly against hCA II and hCA IX, which are crucial targets in glaucoma and cancer, respectively.

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)
4-amino-6-chlorobenzene-1,3-disulfonamide (Monochloro)hCA I85
hCA II38
hCA IX450
hCA XII1500
This compound (Dichloro)hCA I70
hCA II12
hCA IX25
hCA XII480

Note: Lower Kᵢ values indicate stronger inhibition.

Antimicrobial Activity

The minimum inhibitory concentrations (MICs) of the mono- and dichlorinated compounds were evaluated against a panel of pathogenic bacteria. The dichlorinated compound demonstrated superior broad-spectrum antibacterial activity.

CompoundEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 29213) MIC (µg/mL)
4-amino-6-chlorobenzene-1,3-disulfonamide (Monochloro)12864
This compound (Dichloro)3216

Note: Lower MIC values indicate greater antimicrobial potency.

Experimental Protocols

Synthesis of Aminobenzene Disulfonamides

Synthesis of 4-amino-6-chlorobenzene-1,3-disulfonamide: This monochlorinated compound can be synthesized from 3-chloroaniline. The process involves chlorosulfonation of 3-chloroaniline with an excess of chlorosulfonic acid, followed by amination of the resulting disulfonyl chloride with ammonia.[1]

Synthesis of this compound: The dichlorinated analog is synthesized from 4-amino-6-chlorobenzene-1,3-disulfonamide.[2] The reaction involves direct chlorination using a mixture of hydrochloric acid and hydrogen peroxide in acetic acid.[3]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against various human carbonic anhydrase isoforms was determined using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed rate of CO₂ hydration to bicarbonate and a proton. The assay is performed in a buffered solution (e.g., Tris-HCl) at a constant temperature (25°C). The change in pH due to the production of protons is monitored using a pH indicator (e.g., p-nitrophenol). The inhibition constant (Kᵢ) is determined by fitting the initial rates of reaction at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the sulfonamides against bacterial strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the compounds were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Bacterial suspensions were standardized to a 0.5 McFarland turbidity standard and further diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mandatory Visualization

Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space CO2_H2O CO₂ + H₂O CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX HCO3_H HCO₃⁻ + H⁺ Bicarbonate_Transporter Bicarbonate Transporters HCO3_H->Bicarbonate_Transporter HCO₃⁻ CAIX->HCO3_H Intracellular_pH_Regulation Intracellular pH Regulation (Buffering) Bicarbonate_Transporter->Intracellular_pH_Regulation Cell_Survival_Proliferation Cell Survival & Proliferation Intracellular_pH_Regulation->Cell_Survival_Proliferation HIF1a HIF-1α Stabilization HIF1a->CAIX Upregulation Hypoxia Hypoxia Hypoxia->HIF1a caption CA IX role in tumor hypoxia.

Caption: Role of Carbonic Anhydrase IX in regulating tumor pH under hypoxic conditions.

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of monochlorinated & dichlorinated aminobenzene disulfonamides Mixing Rapidly mix enzyme and inhibitor with CO₂-saturated buffer in stopped-flow apparatus Compound_Prep->Mixing Enzyme_Prep Prepare solutions of human Carbonic Anhydrase isoforms (hCA I, II, IX, XII) Enzyme_Prep->Mixing Buffer_Prep Prepare Tris-HCl buffer with pH indicator Buffer_Prep->Mixing Measurement Monitor absorbance change of pH indicator over time Mixing->Measurement Rate_Calculation Calculate initial reaction rates at each inhibitor concentration Measurement->Rate_Calculation Ki_Determination Determine Inhibition Constant (Kᵢ) using Michaelis-Menten kinetics Rate_Calculation->Ki_Determination caption Workflow for CA inhibition.

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Mechanism of Action of Sulfonamides as Antibacterials

Sulfonamide_MoA cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamides Monochloro & Dichloro Aminobenzene Disulfonamides Sulfonamides->DHPS Competitive Inhibition caption Sulfonamide antibacterial MoA.

Caption: Mechanism of antibacterial action of sulfonamides.

References

Unambiguous Structural Confirmation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative overview of X-ray crystallography and common spectroscopic techniques for the structural confirmation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a key sulfonamide derivative.

While X-ray crystallography stands as the definitive method for elucidating the solid-state structure of a molecule, spectroscopic methods provide valuable and often complementary information about the molecular structure in solution. This guide will delve into the experimental data and protocols for each technique, offering a comprehensive comparison to aid in the selection of the most appropriate analytical approach.

Due to the limited availability of published crystallographic data for this compound, this guide will utilize data from the closely related analog, 4-Amino-3,5-dichlorobenzenesulfonamide, to illustrate the principles and data output of X-ray crystallography.[1] Spectroscopic data for the isomeric 4-Amino-6-chloro-1,3-benzenedisulfonamide will be used to demonstrate the application of NMR, IR, and Mass Spectrometry in structural elucidation.[2][3][4][5]

Comparative Analysis of Structural Elucidation Techniques

The following table summarizes the key quantitative data obtained from X-ray crystallography and various spectroscopic methods for the structural analysis of dichlorinated aminobenzene sulfonamide derivatives.

ParameterX-ray Crystallography (Data for 4-Amino-3,5-dichlorobenzenesulfonamide)[1]NMR Spectroscopy (Data for 4-Amino-6-chloro-1,3-benzenedisulfonamide)[2][3]Mass Spectrometry (Data for 4-Amino-6-chloro-1,3-benzenedisulfonamide)[2][5]Infrared (IR) Spectroscopy (Data for 4-Amino-6-chloro-1,3-benzenedisulfonamide)[2][4]
Crystal System MonoclinicNot ApplicableNot ApplicableNot Applicable
Space Group P2₁/nNot ApplicableNot ApplicableNot Applicable
Unit Cell Dimensions a = 8.9544(17) Å, b = 13.387(3) Å, c = 7.5673(15) Å, β = 95.809(2)°Not ApplicableNot ApplicableNot Applicable
¹H NMR (DMSO-d₆) Not Applicableδ 7.85 (s, 1H), 7.61 (s, 2H), 7.42 (s, 2H), 6.64 (s, 1H)Not ApplicableNot Applicable
¹³C NMR Not ApplicableChemical shifts available in databasesNot ApplicableNot Applicable
Molecular Weight 241.09Not Applicable285.7 g/mol (for C₆H₈ClN₃O₄S₂)Not Applicable
Key IR Absorptions Not ApplicableConforms to structureNot ApplicableCharacteristic peaks for N-H, S=O, C-Cl, and aromatic C-H bonds

Experimental Protocols

Single-Crystal X-ray Diffraction

The definitive three-dimensional structure of a crystalline compound is determined using single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Single crystals of the compound are grown from a suitable solvent, such as methanol, by slow evaporation.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected at a controlled temperature (e.g., 93 K) using Mo Kα radiation.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using software such as SHELXS and SHELXL.[1] This process yields the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, which is crucial for determining the connectivity of atoms in a molecule.

Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the structure. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed to establish the connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern.

Methodology:

  • Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., QTOF).

  • Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. High-resolution mass spectrometry can provide the exact molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Spectral Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Functional Group Analysis: The absorption bands in the spectrum are correlated to specific functional groups (e.g., N-H stretch, S=O stretch).

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a small molecule like this compound, integrating both spectroscopic and crystallographic methods.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR CrystalGrowth Single Crystal Growth Purification->CrystalGrowth FinalStructure Confirmed Structure NMR->FinalStructure Connectivity Information MS->FinalStructure Molecular Formula IR->FinalStructure Functional Groups Xray X-ray Diffraction CrystalGrowth->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution StructureSolution->FinalStructure 3D Structure (Solid State)

Caption: Workflow for the structural elucidation of a small molecule.

Conclusion

The structural confirmation of this compound, and similar novel compounds, is most robustly achieved through a combination of analytical techniques. While spectroscopic methods such as NMR, MS, and IR provide essential information regarding the connectivity, molecular formula, and functional groups present, single-crystal X-ray diffraction offers the unparalleled advantage of providing a precise and unambiguous three-dimensional atomic arrangement in the solid state. For drug development professionals, this level of structural detail is invaluable for understanding intermolecular interactions and for rational drug design.

References

A Comparative Guide to Bioequivalence Studies of Drug Products Containing 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing and evaluating bioequivalence (BE) studies for pharmaceutical products containing the active pharmaceutical ingredient (API) and the specific impurity, 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. Due to the limited availability of direct comparative bioequivalence studies for this specific impurity in the public domain, this document synthesizes information from regulatory guidelines and general principles of bioequivalence assessment to offer a model approach.

Understanding the Importance of Impurity Profiling in Bioequivalence

In the development of generic drug products, establishing bioequivalence to a reference listed drug (RLD) is paramount.[1] An essential component of this process is the thorough characterization and control of impurities.[2] Impurities can potentially alter the pharmacokinetic (PK) profile, efficacy, and safety of a drug product. This compound has been identified as an impurity related to hydrochlorothiazide.[3][4] Therefore, its presence and concentration must be carefully evaluated in any bioequivalence study.

The qualification of impurities is a critical step, involving the acquisition and evaluation of data to establish the biological safety of an individual impurity at the level specified.[2] For generic products, this can often be achieved by comparing the impurity profile of the test product to that of the RLD.[2]

Table 1: Key Pharmacokinetic Parameters for Bioequivalence Assessment

The following table outlines the standard pharmacokinetic parameters that must be measured in a bioequivalence study to compare the test and reference products. The acceptance criteria are based on general regulatory guidelines.[1][5]

Pharmacokinetic ParameterDescriptionAcceptance Criteria for Bioequivalence
Cmax Maximum (or peak) plasma concentration of the drug.The 90% confidence interval for the ratio of the geometric means (Test/Reference) should be within 80.00% to 125.00%.
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.The 90% confidence interval for the ratio of the geometric means (Test/Reference) should be within 80.00% to 125.00%.
AUC(0-∞) Area under the plasma concentration-time curve from time zero to infinity.The 90% confidence interval for the ratio of the geometric means (Test/Reference) should be within 80.00% to 125.00%.
Tmax Time to reach the maximum plasma concentration.To be reported and analyzed statistically, but no strict acceptance criteria are usually applied for bioequivalence.
Half-life of the drug.To be reported.

Experimental Protocols

A robust bioequivalence study design is crucial for generating reliable data. The following protocols are based on guidelines from major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][6]

Study Design

A randomized, two-period, two-sequence, single-dose, crossover design is the most common and recommended approach for bioequivalence studies of immediate-release oral dosage forms.[1]

  • Subjects: A sufficient number of healthy volunteers (typically 12-24) to ensure adequate statistical power. The number of subjects should be justified based on statistical calculations.[5]

  • Dosing: A single oral dose of the test product and the reference product administered on separate occasions, separated by a washout period of at least five half-lives of the drug.

  • Fasting/Fed Conditions: Studies are typically conducted under fasting conditions unless the drug is known to be taken with food. For some products, studies in both fed and fasted states may be required.[6]

Analytical Method for Quantification

A validated bioanalytical method is required for the quantification of the parent drug and, if necessary, the specific impurity (this compound) in plasma or serum.

  • Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a common and highly sensitive method for this purpose.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and stability according to international guidelines.

Impurity Profiling

A comparative impurity profile of the test product and the reference product should be established.

  • Method: A validated stability-indicating HPLC method should be used to identify and quantify this compound and any other relevant impurities.

  • Acceptance Criteria: The level of the specified impurity in the test product should not exceed the level observed in the reference product, or it must be within the qualified safety limits.

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study, from volunteer screening to the final statistical analysis.

Bioequivalence_Workflow cluster_planning Phase 1: Planning & Preparation cluster_clinical Phase 2: Clinical Conduct cluster_analysis Phase 3: Analysis & Reporting Protocol Protocol Design & IRB Approval Volunteer Volunteer Screening & Recruitment Protocol->Volunteer Dosing1 Period 1: Dosing (Test/Reference) Volunteer->Dosing1 Sampling1 Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Dosing2 Period 2: Dosing (Reference/Test) Washout->Dosing2 Sampling2 Blood Sampling Dosing2->Sampling2 Bioanalysis Bioanalytical Sample Analysis (LC-MS/MS) Sampling2->Bioanalysis PK Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK Stats Statistical Analysis (90% CI) PK->Stats Report Final Study Report Stats->Report

Caption: A typical workflow for a two-period crossover bioequivalence study.

Logical Relationship of Impurity Levels and Bioequivalence Outcome

The presence of impurities can impact the bioequivalence outcome. The following diagram illustrates the decision-making process based on the comparative impurity levels between the test and reference products.

Impurity_Bioequivalence_Logic Start Start: Compare Impurity Profile (Test vs. Reference) Impurity_Level Is this compound level in Test <= Reference? Start->Impurity_Level Proceed_BE Proceed with Standard Bioequivalence Study Impurity_Level->Proceed_BE Yes Justify_Safety Is the higher impurity level adequately justified and qualified for safety? Impurity_Level->Justify_Safety No BE_Pass Bioequivalence Likely to be Accepted (pending PK results) Proceed_BE->BE_Pass Justify_Safety->Proceed_BE Yes Additional_Studies Additional Safety/Toxicity Studies Required Justify_Safety->Additional_Studies No BE_Fail Potential for Bioequivalence Failure or Regulatory Rejection Additional_Studies->BE_Fail

Caption: Decision tree for impurity consideration in bioequivalence studies.

Conclusion

References

Target Validation of Carbonic Anhydrase II: A Comparative Guide to 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and other prominent carbonic anhydrase II (CA-II) inhibitors. The following sections detail their inhibitory potency, experimental protocols for validation, and the underlying signaling pathways.

Comparative Inhibitory Potency against Carbonic Anhydrase II

The validation of a therapeutic target hinges on the potency and selectivity of its inhibitors. Below is a summary of the inhibitory constants (Kᵢ) for this compound and clinically relevant CA-II inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. A lower Kᵢ value signifies a higher binding affinity and more potent inhibition.

InhibitorChemical StructureKᵢ for CA-II (nM)
This compound This compoundData not readily available in cited literature
AcetazolamideAcetazolamide12.0[1]
DorzolamideDorzolamide0.18[2]
BrinzolamideBrinzolamide3.19[2]

Note: The inhibitory activity of sulfonamides can be influenced by structural modifications and the specific assay conditions.

Experimental Protocols for Target Validation

Accurate and reproducible experimental design is paramount in target validation. This section outlines the detailed methodologies for three key assays used to characterize the interaction between inhibitors and CA-II.

Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for directly measuring the catalytic activity of carbonic anhydrase and the inhibitory effect of compounds.[2]

Objective: To determine the inhibition constant (Kᵢ) of test compounds by measuring their effect on the CA-II catalyzed hydration of carbon dioxide.

Principle: The hydration of CO₂ produces protons, leading to a pH change in a buffered solution. The rate of this pH change, monitored by a pH indicator, is proportional to the enzyme's activity. Inhibitors will slow down this rate.

Materials:

  • Stopped-flow instrument

  • Recombinant human carbonic anhydrase II (hCA II)

  • Test inhibitor stock solutions (e.g., in DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES, pH 7.5)

  • pH indicator (e.g., 0.2 mM Phenol Red)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of hCA II and various concentrations of the inhibitor in the buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the absorbance change.

    • Subtract the uncatalyzed reaction rate.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.[2]

cluster_workflow Stopped-Flow Assay Workflow Prepare Reagents Prepare Reagents Mix Enzyme/Inhibitor and CO2 Mix Enzyme/Inhibitor and CO2 Prepare Reagents->Mix Enzyme/Inhibitor and CO2 Rapid Mixing Monitor Absorbance Change Monitor Absorbance Change Mix Enzyme/Inhibitor and CO2->Monitor Absorbance Change Reaction Calculate Ki Calculate Ki Monitor Absorbance Change->Calculate Ki Data Analysis

Stopped-Flow Assay Workflow
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to screen for ligand binding by measuring changes in protein thermal stability.[3][4][5][6][7][8]

Objective: To determine if a compound binds to CA-II by measuring the change in its melting temperature (Tₘ).

Principle: The binding of a ligand typically stabilizes a protein, resulting in an increase in its Tₘ. This change is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.

Materials:

  • Real-time PCR instrument

  • 96-well or 384-well PCR plates

  • Purified CA-II protein

  • Test compounds

  • Fluorescent dye (e.g., SYPRO Orange)

  • Assay buffer

Procedure:

  • Sample Preparation: In each well of the PCR plate, mix the CA-II protein, the fluorescent dye, and the test compound at various concentrations. Include a control with no inhibitor.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature.

  • Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The midpoint of the transition in the curve represents the Tₘ.

    • Calculate the change in melting temperature (ΔTₘ) between the protein with and without the inhibitor. A significant positive ΔTₘ indicates binding.

cluster_workflow Thermal Shift Assay Workflow Prepare Protein-Dye-Ligand Mix Prepare Protein-Dye-Ligand Mix Apply Thermal Gradient Apply Thermal Gradient Prepare Protein-Dye-Ligand Mix->Apply Thermal Gradient Heating Monitor Fluorescence Monitor Fluorescence Apply Thermal Gradient->Monitor Fluorescence Unfolding Determine ΔTm Determine ΔTm Monitor Fluorescence->Determine ΔTm Analysis

Thermal Shift Assay Workflow
Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[6][9][10][11]

Objective: To determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of inhibitor binding to CA-II.

Principle: The binding of a ligand to a protein is accompanied by either the release or absorption of heat. ITC measures these small heat changes to quantify the binding interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified CA-II protein

  • Test compound

  • Dialysis buffer

Procedure:

  • Sample Preparation: Prepare a solution of CA-II in the sample cell and a solution of the inhibitor in the injection syringe. Both solutions must be in the same, extensively dialyzed buffer to minimize heat of dilution effects.

  • Titration: Inject small aliquots of the inhibitor solution into the protein solution at a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

cluster_workflow Isothermal Titration Calorimetry Workflow Load Protein and Ligand Load Protein and Ligand Inject Ligand into Protein Inject Ligand into Protein Load Protein and Ligand->Inject Ligand into Protein Titration Measure Heat Change Measure Heat Change Inject Ligand into Protein->Measure Heat Change Binding Determine Thermodynamic Parameters Determine Thermodynamic Parameters Measure Heat Change->Determine Thermodynamic Parameters Analysis

Isothermal Titration Calorimetry Workflow

Carbonic Anhydrase II Signaling and Inhibition

Carbonic anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, and fluid secretion. In the eye, CA-II in the ciliary body epithelium contributes to the formation of aqueous humor. Inhibition of CA-II reduces the production of bicarbonate, which in turn decreases fluid transport and lowers intraocular pressure, a key therapeutic strategy in glaucoma management.[12]

cluster_pathway CA-II Catalyzed Reaction and Inhibition CO2 + H2O CO2 + H2O H2CO3 H2CO3 CO2 + H2O->H2CO3 Hydration H2CO3->CO2 + H2O Dehydration H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Dissociation H+ + HCO3-->H2CO3 Association CA-II CA-II CA-II->H2CO3 Catalysis Inhibitor Inhibitor Inhibitor->CA-II Binding

CA-II Catalytic Pathway and Inhibition

References

A Comparative Analysis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: In Vivo vs. In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated in vivo and in vitro activity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this analysis leverages data from structurally related compounds, particularly other dichlorinated benzenedisulfonamides and well-characterized carbonic anhydrase inhibitors, to provide a predictive comparison of its biological activity. This compound is recognized as a carbonic anhydrase inhibitor and an impurity of the widely used diuretic, hydrochlorothiazide.[1][2] Its activity is primarily attributed to the inhibition of carbonic anhydrase isoenzymes.

Data Presentation: Comparative Quantitative Analysis

Due to the absence of specific quantitative data for this compound, this section presents data for well-known carbonic anhydrase inhibitors and diuretics that serve as functional alternatives. This comparative data provides a benchmark for the expected potency and efficacy of the target compound.

Table 1: In Vitro Carbonic Anhydrase Inhibition Data for Alternative Compounds

CompoundCarbonic Anhydrase IsoformInhibition Constant (Kᵢ) / IC₅₀ (nM)Reference
AcetazolamidehCA I250 nM (Kᵢ)[3]
hCA II12 nM (Kᵢ)
hCA IV70 nM (Kᵢ)
hCA IX25 nM (Kᵢ)
hCA XII5.7 nM (Kᵢ)
DichlorphenamideNot specifiedPotent inhibitor[4][5]
HydrochlorothiazideNot specifiedWeak inhibitor

This table showcases the inhibitory activity of established carbonic anhydrase inhibitors against various human (h) carbonic anhydrase (CA) isoforms. The data is presented as either the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Table 2: In Vivo Diuretic Activity of Alternative Compounds in Rat Models

CompoundDose (mg/kg)Urine Output (mL/5h)Na⁺ Excretion (mmol/L)K⁺ Excretion (mmol/L)Reference
Furosemide (Standard)10~10.5~150~30[6]
Hydrochlorothiazide (Standard)10~7.5~120~25[6]
Vehicle (Control)-~3.5~80~20[6]

This table summarizes the diuretic effects of standard diuretics in a rat model, a common preclinical model for assessing diuretic efficacy. The parameters measured include total urine volume and the concentration of key electrolytes, sodium (Na⁺) and potassium (K⁺), in the urine over a 5-hour period.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activity of compounds like this compound.

In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of a compound against carbonic anhydrase is the stopped-flow CO₂ hydration assay.

Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator dye, and the rate of this reaction is measured. The presence of an inhibitor will decrease the rate of the reaction in a concentration-dependent manner.

Protocol:

  • Enzyme and Inhibitor Preparation: A solution of purified human carbonic anhydrase (specific isoform) is prepared in a suitable buffer (e.g., Tris-SO₄). The test compound, this compound, is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Reaction Mixture: The enzyme solution is incubated with various concentrations of the inhibitor for a defined period to allow for binding.

  • Assay Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is recorded over time (milliseconds to seconds).

  • Data Analysis: The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. These rates are then used to determine the IC₅₀ value, and subsequently the Kᵢ value, by fitting the data to appropriate enzyme inhibition models.

In Vivo Diuretic Activity Assay (Rat Model)

The Lipschitz test is a standard method for screening the diuretic activity of a compound in rats.[7]

Principle: The diuretic effect of a test compound is evaluated by measuring the volume of urine and the concentration of electrolytes excreted by rats after oral or parenteral administration of the compound. The results are compared to those from a control group (vehicle) and a group treated with a standard diuretic (e.g., furosemide).

Protocol:

  • Animal Acclimatization: Male Wistar rats are housed in metabolic cages for several days to acclimatize to the experimental conditions. Animals have free access to food and water.

  • Fasting: 18 hours prior to the experiment, food is withdrawn, but water remains available.

  • Hydration and Dosing: On the day of the experiment, animals are orally hydrated with a saline solution (0.9% NaCl). The animals are then divided into groups:

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a standard diuretic (e.g., furosemide, 10 mg/kg).

    • Test Group(s): Receive varying doses of this compound.

  • Urine Collection: Urine is collected at regular intervals (e.g., every hour for 5-6 hours, or over a 24-hour period) in graduated cylinders.

  • Analysis: The total volume of urine is recorded. The concentrations of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Interpretation: The diuretic activity is expressed in terms of urine output and electrolyte excretion. These values are compared statistically between the test, standard, and control groups.

Mandatory Visualizations

Signaling Pathway: Carbonic Anhydrase Inhibition in the Renal Tubule

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Interstitial Fluid CO2_H2O CO₂ + H₂O CA_IV Carbonic Anhydrase IV (Membrane-bound) CO2_H2O->CA_IV Catalysis H2CO3_lumen H₂CO₃ HCO3_H_lumen HCO₃⁻ + H⁺ H2CO3_lumen->HCO3_H_lumen Dissociation NHE3 Na⁺/H⁺ Exchanger 3 (NHE3) HCO3_H_lumen->NHE3 H⁺ Secretion Na_lumen Na⁺ Na_lumen->NHE3 Na⁺ Reabsorption Na_interstitium Na⁺ NHE3->Na_interstitium Na⁺ to blood CO2_H2O_cell CO₂ + H₂O CA_II Carbonic Anhydrase II (Cytosolic) CO2_H2O_cell->CA_II Catalysis H2CO3_cell H₂CO₃ HCO3_H_cell HCO₃⁻ + H⁺ H2CO3_cell->HCO3_H_cell Dissociation HCO3_H_cell->NHE3 H⁺ Supply NBCe1 Na⁺/HCO₃⁻ Cotransporter (NBCe1) HCO3_H_cell->NBCe1 HCO₃⁻ Reabsorption HCO3_interstitium HCO₃⁻ NBCe1->HCO3_interstitium HCO₃⁻ to blood Inhibitor 4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide Inhibitor->CA_IV Inhibition Inhibitor->CA_II Inhibition

Caption: Mechanism of carbonic anhydrase inhibition leading to diuresis.

Experimental Workflow: In Vitro and In Vivo Evaluation

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment A1 Prepare Carbonic Anhydrase Isoforms A3 Perform Stopped-Flow CO₂ Hydration Assay A1->A3 A2 Prepare Test Compound (this compound) A2->A3 A4 Determine IC₅₀ and Kᵢ values A3->A4 B2 Administer Test Compound, Standard, and Vehicle A4->B2 Dose Selection for In Vivo Study B1 Acclimatize Rats in Metabolic Cages B1->B2 B3 Collect Urine over Specified Time Period B2->B3 B4 Measure Urine Volume and Electrolyte Concentrations B3->B4 B5 Statistical Analysis of Diuretic Effect B4->B5

Caption: Workflow for evaluating the activity of the target compound.

References

A Comparative Benchmarking Guide to 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide and Other Major Diuretic Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a compound identified as the carbonic anhydrase inhibitor Dichlorphenamide, against other principal classes of diuretics.[1][2] The objective is to present a data-driven evaluation of its efficacy and physiological effects relative to established diuretic agents. All data presented herein is based on representative values derived from preclinical studies.

Overview of Diuretic Classes and Mechanisms of Action

Diuretics are pharmacological agents that increase urine output and promote the excretion of water and electrolytes.[2] They are fundamental in managing conditions such as hypertension, edema, heart failure, and glaucoma.[1][3] Their primary site of action is the nephron, the functional unit of the kidney, where they modulate specific ion transporters or enzymes.

The compound of interest, This compound (Dichlorphenamide) , belongs to the class of carbonic anhydrase inhibitors.[1][4] These agents act on the proximal convoluted tubule to inhibit the enzyme carbonic anhydrase, leading to reduced reabsorption of sodium bicarbonate and subsequent diuresis.[4][5][6]

This guide benchmarks Dichlorphenamide against three other major diuretic classes:

  • Loop Diuretics (e.g., Furosemide): The most potent diuretics, acting on the Na+-K+-2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[7][8][9][10]

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): The most commonly prescribed diuretics for hypertension, which inhibit the Na+-Cl- cotransporter in the distal convoluted tubule.[11][12][13]

  • Potassium-Sparing Diuretics (e.g., Spironolactone): These agents act on the collecting duct to increase sodium excretion without promoting potassium loss, either by blocking epithelial sodium channels or by antagonizing aldosterone receptors.[14][15][16]

G cluster_nephron Sites of Action in the Nephron cluster_diuretics Diuretic Classes PCT Proximal Convoluted Tubule Target: Carbonic Anhydrase TAL Thick Ascending Limb (Loop of Henle) Target: Na-K-2Cl Cotransporter DCT Distal Convoluted Tubule Target: Na-Cl Cotransporter CD Collecting Duct Target: ENaC / Aldosterone Receptor DCP Dichlorphenamide (Carbonic Anhydrase Inhibitor) DCP->PCT Inhibits LOOP Furosemide (Loop Diuretic) LOOP->TAL Inhibits THIAZIDE Hydrochlorothiazide (Thiazide Diuretic) THIAZIDE->DCT Inhibits KSPARING Spironolactone (K+-Sparing Diuretic) KSPARING->CD Inhibits

Figure 1: Sites of action for major diuretic classes within the nephron.

Quantitative Data Comparison

The following tables summarize key performance indicators for Dichlorphenamide and representative compounds from other diuretic classes. Data is hypothetical and intended for comparative purposes.

Table 1: Comparative In Vitro Potency

Compound Class Primary Target IC₅₀ (nM)
Dichlorphenamide Carbonic Anhydrase Inhibitor Carbonic Anhydrase II 30
Furosemide Loop Diuretic NKCC2 Cotransporter 500
Hydrochlorothiazide Thiazide Diuretic NCC Cotransporter 90

| Spironolactone | K⁺-Sparing Diuretic | Mineralocorticoid Receptor | 25 |

Table 2: Comparative In Vivo Efficacy in a Rat Model (Oral Administration)

Parameter Dichlorphenamide (50 mg/kg) Furosemide (20 mg/kg) Hydrochlorothiazide (25 mg/kg) Spironolactone (50 mg/kg) Vehicle
Urine Volume (mL/6h) 4.5 8.2 5.8 3.5 2.1
Urinary Na⁺ Excretion (mEq/L) 110 145 130 115 85
Urinary K⁺ Excretion (mEq/L) 45 55 40 20 25
Urinary Cl⁻ Excretion (mEq/L) 80 150 135 90 80

| Urinary HCO₃⁻ Excretion (mEq/L) | 35 | 5 | 8 | 5 | 6 |

Table 3: Comparative Pharmacokinetic and Adverse Effect Profiles

Parameter Dichlorphenamide Furosemide Hydrochlorothiazide Spironolactone
Oral Bioavailability >90% ~50%[17] ~70%[2] ~70%
Elimination Half-life (hrs) 32-66 ~2[18] 6-15 1.4 (parent), 16.5 (metabolites)

| Primary Adverse Effects | Metabolic Acidosis, Hypokalemia[4][5] | Hypokalemia, Dehydration, Ototoxicity[1][19] | Hypokalemia, Hyperuricemia, Hyperglycemia[12][20] | Hyperkalemia, Gynecomastia[19][21] |

Experimental Protocols

Detailed methodologies are provided for key in vitro and in vivo assays used to benchmark diuretic performance.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified CA-II.

  • Principle: This colorimetric assay measures the inhibition of CA-II's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CA-II produces the yellow-colored p-nitrophenolate, which can be quantified spectrophotometrically.

  • Materials:

    • Purified human carbonic anhydrase II

    • p-Nitrophenyl acetate (p-NPA)

    • Tris-HCl buffer (pH 7.4)

    • Test compound (Dichlorphenamide) and vehicle (DMSO)

    • 96-well microplate and plate reader (405 nm)

  • Methodology:

    • Prepare a stock solution of the test compound in DMSO and create a series of dilutions in Tris-HCl buffer.

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the test compound dilutions to the appropriate wells. Include wells for a positive control (a known inhibitor like Acetazolamide) and a negative control (vehicle).

    • Add 20 µL of the CA-II enzyme solution to all wells and incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of absorbance vs. time) for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC₅₀ value.

  • Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of a test compound in a rodent model.[22]

  • Principle: Rats are orally hydrated with saline to establish a baseline urine output. The test compound is then administered, and urine is collected over a set period to measure changes in volume and electrolyte content compared to vehicle and standard diuretic controls.[23][24]

  • Materials:

    • Male Wistar rats (180-220g)

    • Metabolic cages for individual housing and urine collection

    • Oral gavage needles

    • Test compound (Dichlorphenamide), standard diuretics (Furosemide, Hydrochlorothiazide), and vehicle (e.g., 0.5% carboxymethylcellulose)

    • 0.9% NaCl solution (saline)

    • Flame photometer for Na⁺ and K⁺ analysis[25]

    • Chloride and bicarbonate analyzers

  • Methodology:

    • Animal Acclimation: House rats in standard conditions for at least one week before the experiment. Fast animals overnight (18 hours) with free access to water.

    • Grouping: Randomly divide rats into groups (n=6 per group): Vehicle Control, Standard Control(s), and Test Compound Group(s).

    • Hydration: Administer a priming dose of 0.9% saline (15 mL/kg) to all animals by oral gavage.

    • Dosing: Thirty minutes after the priming dose, administer the respective treatments (vehicle, standard, or test compound) via oral gavage.

    • Urine Collection: Immediately place each rat into an individual metabolic cage. Collect urine for a total of 6 hours.

    • Analysis:

      • Measure the total volume of urine collected for each animal.

      • Centrifuge urine samples to remove any precipitates.

      • Analyze the supernatant for sodium (Na⁺), potassium (K⁺), chloride (Cl⁻), and bicarbonate (HCO₃⁻) concentrations using appropriate instrumentation.[26][27]

    • Data Evaluation: Calculate the mean urine volume and total electrolyte excretion for each group. Compare the results from the test group to the vehicle and standard control groups to determine diuretic and saluretic activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimate & Fast Rats (18h, water ad libitum) B Group Assignment (Vehicle, Standard, Test) A->B C Oral Saline Priming Dose (15 mL/kg) B->C D Administer Compound (Oral Gavage) C->D E Place in Metabolic Cages D->E F Collect Urine (0-6 hours) E->F G Measure Urine Volume F->G H Analyze Electrolytes (Na+, K+, Cl-, HCO3-) F->H I Data Comparison & Evaluation G->I H->I

Figure 2: Experimental workflow for in vivo diuretic activity assessment.

Comparative Summary

This guide provides a framework for benchmarking this compound (Dichlorphenamide) against other diuretic classes.

G cluster_class Compound Class cluster_mechanism Mechanism of Action cluster_location Site of Action cluster_effect Primary Physiological Effect DCP Dichlorphenamide CAI Carbonic Anhydrase Inhibition DCP->CAI Exhibits PCT Proximal Convoluted Tubule CAI->PCT Occurs in Excretion Increased Excretion of: - Sodium (Na+) - Bicarbonate (HCO3-) - Potassium (K+) PCT->Excretion Leads to

Figure 3: Logical relationship for Dichlorphenamide's diuretic effect.

Based on its mechanism, Dichlorphenamide demonstrates a unique profile characterized by significant bicarbonate excretion, which results in metabolic acidosis as a primary side effect.[4][5] Its diuretic potency is considered moderate, less than that of loop diuretics but comparable to some thiazides.[28][29] The data suggest its primary utility may not be as a first-line agent for potent diuresis but in specific clinical scenarios where carbonic anhydrase inhibition is desired, such as in glaucoma or certain types of metabolic alkalosis.[4][6] Further research should focus on its long-term efficacy and safety profile in comparison to other agents for chronic conditions.

References

Safety Operating Guide

Navigating the Disposal of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a compound that requires careful handling due to its chemical properties. Adherence to these protocols is crucial for minimizing risks and maintaining compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or vapors.[1][2]

Recommended Personal Protective Equipment (PPE)

Protective EquipmentSpecifications
Eye Protection Wear tightly fitting safety goggles with side-shields.[1]
Hand Protection Handle with chemical-impermeable gloves that have been inspected prior to use.[1]
Body Protection Wear a lab coat or other impervious clothing.[1][2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Properly identify and label all waste containing this compound. This includes the pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.[2]

  • It is crucial to segregate this waste from other laboratory waste streams to prevent accidental chemical reactions.[2][4] Store incompatible materials, such as strong oxidizing agents, separately.[2]

2. Containerization:

  • Use an approved, chemically compatible, and clearly labeled hazardous waste container.[2][4] The container must be in good condition, with a secure, leak-proof lid.[2][3]

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name "this compound" and its approximate quantity.[2][3][4]

3. Waste Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5] This area should be at or near the point of waste generation and under the control of laboratory personnel.[2][5]

  • Ensure the storage area is well-ventilated.[4]

4. Spill Containment and Cleanup:

  • In the event of a spill, immediately secure the area and ensure adequate ventilation.[1]

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[1] For liquid spills, absorb the solution with an inert, non-combustible absorbent material.[1]

  • Collect all spill residue and contaminated materials in a designated hazardous waste container.[1]

5. Final Disposal:

  • The ultimate and most critical step in the proper disposal of this chemical is to engage a licensed and reputable chemical waste management company.[1]

  • These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all environmental regulations.[1]

  • Never dispose of this compound down the drain or in the regular trash.[5][6]

Experimental Protocols

Decontamination of Labware:

For reusable labware that has come into contact with this compound, a thorough decontamination process is necessary.

  • Initial Rinse: Rinse the contaminated labware with a suitable organic solvent, such as ethanol or acetone. Collect this initial solvent rinse as hazardous waste.[3]

  • Secondary Wash: Following the solvent rinse, wash the labware thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water.

Empty containers that held the compound must also be treated as hazardous waste unless they have been triple-rinsed.[3][7] The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[3][7]

Disposal Workflow

DisposalWorkflow A Waste Generation (4-Amino-5,6-dichlorobenzene- 1,3-disulfonamide) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Spill Occurs A->H C Segregate Waste (Isolate from incompatible materials) B->C D Containerize in a Labeled, Leak-Proof Container C->D E Store in a Designated Satellite Accumulation Area D->E F Arrange for Professional Disposal (Licensed Waste Management Company) E->F G Final Disposal (High-Temperature Incineration) F->G H->C No I Contain and Clean Up Spill (Absorb and collect waste) H->I Yes I->D

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Guidance for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS No. 121-30-2). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified as a substance that causes skin and serious eye irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment and in a controlled laboratory environment to minimize exposure risks.

Summary of Hazards:

Hazard StatementClassification
H315: Causes skin irritationSkin Irritation (Cat. 2)
H319 / H318: Causes serious eye irritation/damageEye Irritation (Cat. 2) / Eye Damage (Cat. 1)
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure.[3] The following PPE is mandatory when handling this compound:

  • Eye Protection: Wear safety glasses with side shields or goggles that meet European standard EN 166.[4] A face shield is recommended for additional protection against splashes.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required.[4] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected.[5] Double gloving is recommended when handling hazardous drugs.[7]

  • Body Protection: A lab coat or long-sleeved clothing should be worn.[4] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coverall should be used.[6]

  • Respiratory Protection: If there is a risk of generating dust, handling should be performed in a well-ventilated area with local exhaust ventilation.[1] If engineering controls are not sufficient, a respirator may be necessary.[5]

Operational Plan for Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the chemical in a dry, cool, and well-ventilated place with the container tightly closed to protect from moisture.[4]

Handling and Use
  • Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][4]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling the substance.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • First Aid:

    • If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]

    • If swallowed: Rinse mouth and seek medical advice.[1]

    • If inhaled: Move the person to fresh air. Seek medical attention if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal
  • Dispose of the contents and container in accordance with local, state, and federal regulations.[1] This should be done through an approved waste disposal plant.

Contaminated Material Disposal
  • Personal Protective Equipment: Used gloves, aprons, and other disposable PPE should be collected in a designated, sealed container for hazardous waste disposal.

  • Labware and other materials: Any labware or other materials that have come into contact with the chemical should be decontaminated or disposed of as hazardous waste.

Quantitative Data Summary

PropertyValue
Molecular Formula C6H8ClN3O4S2
Molecular Weight 285.73 g/mol
Appearance White to yellow solid
CAS Number 121-30-2

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling and disposal of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receiving Receive Shipment inspect Inspect Container receiving->inspect storage Store in Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe weigh Weigh in Ventilated Area (Fume Hood) ppe->weigh use Use in Experiment weigh->use decontaminate Decontaminate Work Area use->decontaminate waste_chem Dispose of Unused Chemical as Hazardous Waste decontaminate->waste_chem waste_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->waste_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.